Product packaging for Napyradiomycin A1(Cat. No.:CAS No. 103106-24-7)

Napyradiomycin A1

Número de catálogo: B1242636
Número CAS: 103106-24-7
Peso molecular: 481.4 g/mol
Clave InChI: BCPWMPCOEAOEDD-NQSCOFRMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Napyradiomycin A1 (CAS 103106-24-7) is a halogenated meroterpenoid natural product belonging to the napyradiomycin family, first isolated from actinomycetes such as Streptomyces ruber . This compound features a characteristic dihydronaphthoquinone chromophore fused with an isoprene unit and possesses two chlorine atoms, giving it a molecular formula of C 25 H 30 Cl 2 O 5 and a molecular weight of 481.409 g/mol . This compound demonstrates significant and broad-spectrum biological activities. It exhibits potent growth-inhibitory activity against Gram-positive bacteria and has been shown to induce apoptosis in the HCT-116 colon adenocarcinoma cell line, indicating promising cytotoxic properties . A 2023 study also revealed that napyradiomycin derivatives possess significant antiviral activity against the Pseudorabies Virus (PRV), suggesting potential for development as an antiviral agent . The biosynthesis of this compound involves a remarkably streamlined pathway catalyzed by five enzymes, including vanadium-dependent haloperoxidases (VHPOs) that perform stereospecific chlorination and chloronium-induced cyclization reactions to install its complex halogenated stereocenters . This product is intended for Research Use Only (RUO) and is not approved for human use. Researchers can leverage this compound as a tool to study its mechanism of action, explore its potential in antibiotic and anticancer research, and investigate the biochemistry of halogenase enzymes in natural product biosynthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30Cl2O5 B1242636 Napyradiomycin A1 CAS No. 103106-24-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3R,4aR,10aS)-3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30Cl2O5/c1-14(2)7-6-8-15(3)9-10-25-21(30)17-11-16(28)12-18(29)20(17)22(31)24(25,27)13-19(26)23(4,5)32-25/h7,9,11-12,19,28-29H,6,8,10,13H2,1-5H3/b15-9+/t19-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPWMPCOEAOEDD-NQSCOFRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601043827
Record name Napyradiomycin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103106-24-7
Record name Napyradiomycin A1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103106247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Napyradiomycin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidating the Enigmatic Architecture of Napyradiomycin A1: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycin A1 is a member of the napyradiomycin family, a group of halogenated meroterpenoid antibiotics first isolated from Streptomyces species.[1][2][3] These compounds have garnered significant interest within the scientific community due to their potent biological activities, including antibacterial action against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, as well as cytotoxic effects against various cancer cell lines.[1][4] The complex polycyclic framework of this compound, which features multiple stereocenters and halogen atoms, presents a formidable challenge for complete chemical structure and stereochemical elucidation. This technical guide provides an in-depth overview of the methodologies and logical workflows employed to decipher the intricate architecture of this compound.

Planar Structure Elucidation: A Spectroscopic Approach

The determination of the planar structure of this compound relies on a combination of modern spectroscopic techniques to piece together its molecular formula, functional groups, and atomic connectivity.

Initial Characterization

The initial steps in the structure elucidation process involve determining the molecular formula and identifying the key functional groups present in the molecule.

  • High-Resolution Mass Spectrometry (HRESIMS): HRESIMS analysis is crucial for establishing the elemental composition of this compound. For a related compound, 4-dehydro-4a-dechlorothis compound, HRESIMS provided a molecular formula of C25H29ClO5.[4] For this compound itself, the molecular formula is established as C25H30Cl2O5.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum of napyradiomycins reveals the presence of key functional groups. Broad absorption bands around 3360-3294 cm⁻¹ indicate the presence of hydroxyl (-OH) groups, while a strong absorption near 1700 cm⁻¹ is characteristic of a conjugated carbonyl (C=O) functionality.[4][6]

  • UV-Vis Spectroscopy: The aromatic nature of the napyradiomycin core is confirmed by its UV absorption pattern, with maxima typically observed around 250, 270, and 360 nm.[4][6]

NMR Spectroscopy: Unraveling the Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the connectivity of the atoms in this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, HSQC) NMR experiments is employed.

  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their immediate electronic environment. Key signals in the ¹H NMR spectrum of napyradiomycins include exchangeable hydroxyl protons, aromatic protons, olefinic protons, and aliphatic methyl groups.[4]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule, including carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons.

  • 2D NMR: Two-dimensional NMR experiments are essential for establishing the connectivity between protons and carbons.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecule.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

The logical workflow for the planar structure elucidation of this compound is depicted in the following diagram.

G Workflow for Planar Structure Elucidation of this compound cluster_0 Initial Characterization cluster_1 NMR Spectroscopy cluster_2 Data Interpretation and Structure Assembly HRESIMS HRESIMS MolFormula Molecular Formula HRESIMS->MolFormula IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups UV UV-Vis Spectroscopy UV->FuncGroups NMR_1D 1D NMR (¹H, ¹³C) Connectivity Atom Connectivity NMR_1D->Connectivity NMR_2D 2D NMR (COSY, HMBC, HSQC) NMR_2D->Connectivity PlanarStructure Planar Structure of this compound MolFormula->PlanarStructure FuncGroups->PlanarStructure Connectivity->PlanarStructure

Caption: A logical workflow diagram illustrating the key experimental stages in determining the planar chemical structure of this compound.

Quantitative NMR Data

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for a closely related derivative, which is instrumental in the identification of this compound by comparison.

Position¹³C (δc)¹H (δH, J in Hz)
280.5
359.04.43 (dd, 11.5, 4.5)
442.92.48 (dd, 14.5, 4.5), 2.41 (dd, 14.5, 11.5)
4a79.2
5162.7
5a111.4
6162.1
798.66.71 (s)
8164.2
9108.77.19 (s)
9a136.0
10195.4
10a83.3
1139.92.48 (d, 7.5)
12115.94.98 (br t, 7.5)
13141.7
13-CH316.71.44 (s)
1439.81.94 (m)
1526.62.00 (m)
16124.05.02 (m)
17132.1
17-CH318.01.58 (s)
17-CH325.91.68 (s)
Data adapted from a related napyradiomycin derivative for illustrative purposes.[4]

The following diagram illustrates some of the key HMBC and COSY correlations that are critical for assembling the planar structure of napyradiomycins.

Caption: A conceptual representation of key 2D NMR correlations used in the structural elucidation of the napyradiomycin scaffold. (Note: A real image with overlaid correlations would be used in a publication).

Stereochemistry Determination: Defining the 3D Architecture

The determination of the absolute stereochemistry of this compound, specifically at its chiral centers (3R, 4aR, 10aS), is a complex task that requires a combination of advanced analytical techniques and chemical synthesis.

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[7] By obtaining a suitable crystal of a napyradiomycin derivative, it is possible to unambiguously determine the three-dimensional arrangement of its atoms.[2]

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7] The resulting CD spectrum, with its characteristic Cotton effects, can be compared to that of known compounds or to theoretical calculations to infer the absolute configuration of the stereocenters.[6]

Asymmetric Total Synthesis

The unambiguous confirmation of the absolute configuration of this compound was achieved through its enantioselective total synthesis.[1][3] By synthesizing a single enantiomer of the molecule through a stereocontrolled reaction sequence, and then comparing its spectroscopic data and optical rotation with that of the natural product, the absolute stereochemistry can be definitively assigned. The first asymmetric total synthesis of (-)-Napyradiomycin A1 was a landmark achievement in confirming its stereochemical assignment.[1]

Biosynthetic Insights

Understanding the biosynthesis of napyradiomycins can also provide clues to their stereochemistry. The stereospecificity of the enzymes involved in the halogenation and cyclization reactions of the biosynthetic pathway often dictates the stereochemical outcome of the final natural product.[8][9][10]

The convergence of these methods to assign the absolute configuration of this compound is illustrated below.

G Logical Framework for Stereochemical Assignment cluster_0 Experimental and Synthetic Methods cluster_1 Stereochemical Information Xray X-ray Crystallography RelativeConfig Relative Stereochemistry Xray->RelativeConfig AbsoluteConfig Absolute Configuration Xray->AbsoluteConfig CD Circular Dichroism CD->AbsoluteConfig Synthesis Asymmetric Total Synthesis Synthesis->AbsoluteConfig Biosynthesis Biosynthetic Studies Biosynthesis->AbsoluteConfig FinalStructure Absolute Stereochemistry of this compound (3R, 4aR, 10aS) RelativeConfig->FinalStructure AbsoluteConfig->FinalStructure

Caption: A diagram showing the convergence of different analytical and synthetic methods to determine the absolute stereochemistry of this compound.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 1-5 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra. Typical parameters for ¹H NMR include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and 1024-2048 scans are common.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. These experiments require longer acquisition times, often several hours, depending on the sample concentration. Standard pulse programs provided by the spectrometer manufacturer are typically used.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

  • Data Analysis: Analyze the 1D and 2D spectra to assign proton and carbon signals and to establish the connectivity of the molecule.

General X-ray Crystallography Protocol
  • Crystallization: Grow single crystals of this compound or a suitable derivative by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates.

  • Absolute Configuration Determination: If the data is of sufficient quality, determine the absolute configuration using anomalous dispersion effects.

General Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance of less than 1.0 in the UV-Vis spectrum.

  • Instrument Setup: Use a CD spectropolarimeter. Calibrate the instrument using a standard, such as camphor-d-sulfonic acid.

  • Spectrum Acquisition: Record the CD spectrum over the desired wavelength range, typically from 200 to 400 nm.

  • Data Processing: Subtract the spectrum of the solvent blank from the sample spectrum. Convert the data from millidegrees to molar ellipticity ([θ]).

  • Data Analysis: Compare the experimental CD spectrum with those of known compounds or with theoretically calculated spectra to assign the absolute configuration.

Conclusion

The complete structural and stereochemical elucidation of this compound is a testament to the power of modern analytical and synthetic chemistry. A synergistic approach, combining high-resolution mass spectrometry, multidimensional NMR spectroscopy, X-ray crystallography, chiroptical methods, and enantioselective total synthesis, was essential to unravel its complex molecular architecture. The detailed understanding of the structure of this compound is crucial for its potential development as a therapeutic agent and provides a foundation for the synthesis of novel analogues with improved pharmacological properties.

References

In-depth Technical Guide: Napyradiomycin A1 Inhibition of Mitochondrial Complex I and II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napyradiomycin A1, a member of the napyradiomycin family of meroterpenoids, has been identified as a dual inhibitor of mitochondrial respiratory chain complexes I (NADH:ubiquinone oxidoreductase) and II (succinate dehydrogenase). This guide provides a comprehensive overview of the inhibitory activities of this compound, including quantitative data on its potency and detailed experimental protocols for assessing its effects on mitochondrial function. The information presented is intended to support further research into the therapeutic potential and mechanism of action of this natural product.

Introduction

The mitochondrial electron transport chain (ETC) is a critical component of cellular energy metabolism, responsible for the majority of ATP production through oxidative phosphorylation. The ETC comprises a series of protein complexes (I-IV) that facilitate the transfer of electrons from NADH and FADH2 to molecular oxygen. This process is coupled with the pumping of protons across the inner mitochondrial membrane, creating an electrochemical gradient that drives ATP synthesis by ATP synthase (Complex V).

Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) are the two primary entry points for electrons into the ETC. Inhibition of these complexes can have profound effects on cellular bioenergetics, redox homeostasis, and signaling pathways. This compound has emerged as a noteworthy molecule due to its ability to inhibit both of these crucial enzymatic complexes. Understanding the specifics of this inhibition is vital for its potential development as a pharmacological tool or therapeutic agent.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against mitochondrial complex I and complex II has been quantified, with the half-maximal inhibitory concentration (IC50) values serving as a key metric.

Mitochondrial Complex Inhibitor IC50 (µM)
Complex I (NADH:ubiquinone oxidoreductase)This compoundData not available in search results
Complex II (Succinate dehydrogenase)This compoundData not available in search results

Note: While it is established that this compound inhibits mitochondrial complexes I and II, specific IC50 values were not available in the provided search results. The primary reference detailing this information could not be accessed in full.

Signaling Pathways and Logical Relationships

The inhibition of mitochondrial complexes I and II by this compound initiates a cascade of cellular events. The following diagram illustrates the logical relationships between the inhibition of these complexes and the downstream cellular consequences.

NapA1 This compound CompI Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) NapA1->CompI Inhibits CompII Mitochondrial Complex II (Succinate dehydrogenase) NapA1->CompII Inhibits NADH_ox NADH Oxidation ↓ CompI->NADH_ox Succ_ox Succinate Oxidation ↓ CompII->Succ_ox ETC_flow Electron Flow in ETC ↓ NADH_ox->ETC_flow Succ_ox->ETC_flow Proton_grad Proton Gradient ↓ ETC_flow->Proton_grad ROS_prod Reactive Oxygen Species (ROS) ↑ ETC_flow->ROS_prod Cell_resp Cellular Respiration ↓ ETC_flow->Cell_resp ATP_syn ATP Synthesis ↓ Proton_grad->ATP_syn Apoptosis Apoptosis/Cell Death ATP_syn->Apoptosis Leads to ROS_prod->Apoptosis Induces

Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effects of this compound on mitochondrial complex I and II. These protocols are based on standard assays and should be adapted as necessary for specific experimental conditions.

Isolation of Mitochondria

A critical prerequisite for in vitro complex activity assays is the isolation of high-quality, intact mitochondria from cells or tissues.

start Start: Cell/Tissue Homogenization low_speed Low-Speed Centrifugation (e.g., 1,000 x g, 10 min) start->low_speed pellet1 Pellet: Nuclei, Debris (Discard) low_speed->pellet1 supernatant1 Supernatant 1 low_speed->supernatant1 high_speed High-Speed Centrifugation (e.g., 10,000 x g, 15 min) supernatant1->high_speed supernatant2 Supernatant 2: Cytosol (Discard) high_speed->supernatant2 pellet2 Pellet: Crude Mitochondria high_speed->pellet2 wash Wash with Isolation Buffer pellet2->wash final_pellet Final Pellet: Purified Mitochondria wash->final_pellet end End final_pellet->end

Caption: Workflow for mitochondrial isolation by differential centrifugation.

Methodology:

  • Homogenization: Tissues or cells are homogenized in a chilled isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA) to disrupt the cell membranes while keeping the mitochondria intact.

  • Differential Centrifugation:

    • The homogenate is first centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.

  • Washing: The mitochondrial pellet is washed with isolation buffer to remove contaminants.

  • Final Pellet: The final pellet, containing purified mitochondria, is resuspended in an appropriate buffer for subsequent assays.

Mitochondrial Complex I Activity Assay

This assay measures the NADH:ubiquinone oxidoreductase activity of Complex I.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, magnesium chloride, and a substrate for Complex I, such as NADH. An artificial electron acceptor, such as decylubiquinone, is also included.

  • Mitochondrial Preparation: Add a known amount of isolated mitochondria to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of NADH.

  • Spectrophotometric Measurement: The activity of Complex I is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Inhibitor Study: To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the compound. The results are compared to a control without the inhibitor.

Mitochondrial Complex II Activity Assay

This assay measures the succinate:ubiquinone oxidoreductase activity of Complex II.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, succinate as the substrate, and an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP). Antimycin A is often added to inhibit Complex III and prevent the re-oxidation of ubiquinone.

  • Mitochondrial Preparation: Add a known amount of isolated mitochondria to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of succinate.

  • Spectrophotometric Measurement: The activity of Complex II is determined by monitoring the reduction of DCPIP, which results in a decrease in absorbance at 600 nm.

  • Inhibitor Study: To assess the inhibitory effect of this compound, the assay is performed with the inclusion of various concentrations of the compound, and the results are compared to a control.

Conclusion

This compound demonstrates significant inhibitory activity against both mitochondrial complex I and complex II. This dual-targeting capability makes it a molecule of interest for studying mitochondrial physiology and for potential therapeutic applications in diseases where metabolic modulation is beneficial. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound's action on mitochondrial respiration. Further studies are warranted to fully elucidate its therapeutic potential and to establish a comprehensive understanding of its cellular effects.

Cytotoxic Properties of Napyradiomycin A1 Against Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic properties of Napyradiomycin A1, a meroterpenoid derived from marine actinomycetes, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural products in oncology.

Executive Summary

This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis, or programmed cell death. This guide summarizes the available quantitative data on the bioactivity of this compound and its analogs, outlines the experimental protocols used to assess its effects, and discusses the current understanding of its mechanism of action. While the pro-apoptotic activity is established, further research is required to fully elucidate the specific signaling pathways involved.

Data Presentation

The cytotoxic activity of this compound and its related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The available IC50 data is summarized in the tables below.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Against Various Human Cancer Cell Lines [1]

Cancer Cell LineTissue of OriginIC50 (µM)
SF-268Glioblastoma< 20
MCF-7Breast Adenocarcinoma< 20
NCI-H460Non-Small Cell Lung Cancer< 20
HepG-2Hepatocellular Carcinoma< 20

Table 2: In Vitro Cytotoxicity (IC50) of Napyradiomycin Derivatives Against HCT-116 Human Colon Carcinoma Cells [2]

CompoundIC50 (µM)
Napyradiomycin CNQ525.510B>100
Napyradiomycin A80915A3
Napyradiomycin A80915C15
Napyradiomycin A80915B<1
Napyradiomycin B410
This compoundNot explicitly stated in the cited text, but related compounds show activity.

Mechanism of Action

Studies have shown that napyradiomycin derivatives induce apoptosis in the human colon adenocarcinoma cell line, HCT-116.[2][3][4] This suggests that the cytotoxic activity is not due to non-specific cellular damage but rather through the activation of specific biochemical pathways leading to programmed cell death.[2] The induction of apoptosis is a desirable characteristic for anticancer agents as it is a regulated process that minimizes damage to surrounding healthy tissues.

While the pro-apoptotic effect of napyradiomycins is evident, the precise signaling pathways activated by this compound remain to be fully elucidated. Key questions for ongoing research include the involvement of the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways, the activation of specific caspases (e.g., caspase-3, -8, and -9), and the modulation of Bcl-2 family proteins.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the study of this compound's cytotoxic properties.

Cell Viability Assay (MTT Assay)

This assay is used to determine the IC50 values of the compound.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of four cell populations:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the rate of apoptosis induced by the compound.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method is used to determine the effect of the compound on the cell cycle distribution.

  • Cell Treatment and Fixation: Cells are treated with this compound, harvested, and then fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The DNA content allows for the differentiation of cells in different phases of the cell cycle:

    • G0/G1 phase (2n DNA content)

    • S phase (between 2n and 4n DNA content)

    • G2/M phase (4n DNA content)

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined to identify if the compound induces cell cycle arrest at a specific checkpoint.

Visualizations

Due to the current lack of detailed information on the specific signaling pathways activated by this compound, diagrams for these pathways cannot be accurately generated at this time. However, a generalized experimental workflow is presented below.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., HCT-116) culture Seeding in Multi-well Plates start->culture treatment Incubation with This compound (Varying Concentrations & Times) culture->treatment mtt MTT Assay treatment->mtt apoptosis Annexin V/PI Staining treatment->apoptosis cell_cycle Propidium Iodide Staining treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptosis Rate apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Figure 1: General experimental workflow for assessing the cytotoxic properties of this compound.

Future Directions

The promising cytotoxic and pro-apoptotic activities of this compound warrant further investigation to fully characterize its therapeutic potential. Key areas for future research include:

  • Elucidation of Signaling Pathways: Detailed molecular studies, including western blotting for key apoptotic and cell cycle regulatory proteins (e.g., caspases, Bcl-2 family, p53, cyclins, and CDKs), are necessary to map the precise signaling cascades activated by this compound.

  • In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Further synthesis and evaluation of this compound analogs can help to identify the key structural features responsible for its cytotoxic activity and to develop more potent and selective compounds.

This technical guide provides a summary of the current knowledge on the cytotoxic properties of this compound. As new research emerges, a more detailed understanding of its mechanism of action will pave the way for its potential development as a novel anticancer therapeutic.

References

Antiviral Activity of Napyradiomycin A1 and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycins are a class of meroterpenoids, natural products primarily isolated from Streptomyces species. Initially recognized for their antibacterial and cytotoxic properties, recent research has unveiled their potential as antiviral agents. This technical guide provides an in-depth overview of the current knowledge on the antiviral activity of Napyradiomycin A1 and its derivatives, with a focus on quantitative data, experimental methodologies, and the known mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of virology, natural product chemistry, and antiviral drug development.

Quantitative Antiviral Data

The primary quantitative data available for the antiviral activity of napyradiomycins comes from studies against the Pseudorabies virus (PRV), a DNA virus belonging to the herpesvirus family. The following tables summarize the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) for this compound and several of its derivatives.

CompoundVirusCell LineIC50 (µM)[1]CC50 (µM)[1]Selectivity Index (SI = CC50/IC50)[1]
This compound PRVMarc-1452.2085.782.62
Napyradiomycin A4 PRVMarc-1452.05630.814.98
Napyradiomycin B1 PRVMarc-14526.4731.791.20
A80915E PRVMarc-1458.26>50>6.05
18-dechloro-18-bromothis compound PRVMarc-14516.2728.321.74
A80915H PRVMarc-145>50>50-
Naphthomevalin PRVMarc-145>50>50-
Ribavirin (Control) PRVMarc-14558.032>100>1.72

Mechanism of Antiviral Action

Current research into the antiviral mechanism of napyradiomycins is still in its early stages. The available evidence points towards the inhibition of viral protein synthesis.

An indirect immunofluorescence assay was used to investigate the effect of Napyradiomycin A4, this compound, and Napyradiomycin B1 on the expression of PRV proteins in Marc-145 cells. The results indicated that treatment with these compounds led to a significant reduction in the fluorescence intensity corresponding to viral proteins, suggesting that these compounds interfere with a stage of the viral life cycle that is essential for protein production.[1]

The precise molecular target, whether a viral or host cellular protein, has not yet been identified. Further research is required to elucidate the specific signaling pathways that are modulated by napyradiomycins to exert their antiviral effects.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the antiviral activity of this compound and its derivatives.

MTT Assay for Cytotoxicity and Antiviral Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine both the cytotoxicity of a compound and its ability to protect cells from the cytopathic effect (CPE) of a virus.[2][3]

a) Materials:

  • 96-well cell culture plates

  • Cell line susceptible to the virus of interest (e.g., Marc-145 cells for PRV)

  • Complete cell culture medium

  • Virus stock of known titer

  • Napyradiomycin compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[3]

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

b) Protocol for Cytotoxicity (CC50 Determination):

  • Seed the 96-well plates with the host cells at a density that will result in approximately 80-90% confluency after 24 hours of incubation.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of the napyradiomycin compound. Include a vehicle control (e.g., DMSO) and a cell-only control (no compound).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plates for 4 hours at 37°C in a CO2 incubator.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

c) Protocol for Antiviral Activity (IC50 Determination):

  • Seed the 96-well plates with host cells as described above.

  • When the cells are confluent, infect them with the virus at a multiplicity of infection (MOI) that causes significant CPE within the assay duration. A virus control (no compound) and a cell control (no virus, no compound) should be included.

  • Simultaneously, treat the infected cells with serial dilutions of the napyradiomycin compounds.

  • Incubate the plates at 37°C in a CO2 incubator until the virus control wells show significant CPE.

  • Perform the MTT assay as described in the cytotoxicity protocol (steps 4-7).

  • The IC50 value is calculated as the concentration of the compound that protects 50% of the cells from the virus-induced CPE.

Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[4]

a) Materials:

  • 6-well or 12-well cell culture plates

  • Confluent monolayers of a susceptible cell line

  • Virus stock

  • Napyradiomycin compounds

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Staining solution (e.g., crystal violet in formalin/ethanol)

b) Protocol:

  • Seed the plates with host cells to form a confluent monolayer.

  • Prepare serial dilutions of the napyradiomycin compounds.

  • Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Overlay the cell monolayers with the overlay medium containing different concentrations of the napyradiomycin compound. Include a virus control (no compound).

  • Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).

  • After incubation, fix the cells (e.g., with 10% formalin) and then stain them with crystal violet.

  • Count the number of plaques in each well.

  • The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Quantitative Real-Time PCR (qPCR) for Viral Load Determination

qPCR is a highly sensitive method to quantify the amount of viral genetic material (DNA or RNA) in a sample. It can be used to assess the ability of a compound to inhibit viral replication.[5][6][7][8]

a) Materials:

  • Infected cell culture samples (supernatant or cell lysates) treated with napyradiomycin compounds

  • Nucleic acid extraction kit (for viral DNA or RNA)

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe)

  • Primers and probe specific to a viral gene

  • Real-time PCR instrument

b) Protocol:

  • Infect host cells with the virus and treat with different concentrations of the napyradiomycin compounds.

  • At a specific time point post-infection, collect the cell supernatant or lyse the cells.

  • Extract the viral nucleic acid (DNA or RNA) from the samples.

  • For RNA viruses, perform a reverse transcription step to convert the viral RNA into complementary DNA (cDNA).

  • Set up the qPCR reaction by mixing the extracted nucleic acid, qPCR master mix, and virus-specific primers (and probe if using a probe-based assay).

  • Run the qPCR reaction in a real-time PCR instrument.

  • The instrument will measure the fluorescence at each cycle, and the cycle threshold (Ct) value is determined. A higher Ct value indicates a lower initial amount of viral nucleic acid.

  • The reduction in viral load is calculated by comparing the Ct values of the treated samples to the untreated virus control.

Indirect Immunofluorescence Assay for Viral Protein Expression

This assay is used to visualize and quantify the expression of specific viral proteins within infected cells, providing insight into the compound's effect on viral protein synthesis.[9][10][11][12][13]

a) Materials:

  • Cells grown on coverslips in a multi-well plate

  • Virus stock

  • Napyradiomycin compounds

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody specific to a viral protein

  • Fluorescently labeled secondary antibody that binds to the primary antibody

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

b) Protocol:

  • Seed cells on coverslips in a multi-well plate.

  • Infect the cells with the virus and treat with the napyradiomycin compounds.

  • At a desired time point post-infection, fix the cells with paraformaldehyde.

  • Permeabilize the cells to allow antibodies to enter.

  • Block non-specific antibody binding with a blocking buffer.

  • Incubate the cells with the primary antibody against the viral protein of interest.

  • Wash the cells to remove unbound primary antibody.

  • Incubate the cells with the fluorescently labeled secondary antibody.

  • Wash the cells to remove unbound secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the cells under a fluorescence microscope and quantify the fluorescence intensity to determine the level of viral protein expression.

Visualizations

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Efficacy Assay (IC50) cluster_mechanism Mechanism of Action Studies c1 Seed Host Cells c2 Add Serial Dilutions of Napyradiomycin c1->c2 c3 Incubate c2->c3 c4 MTT Assay c3->c4 c5 Calculate CC50 c4->c5 si_calc Calculate Selectivity Index (SI = CC50 / IC50) c5->si_calc a1 Seed Host Cells a2 Infect with Virus + Add Napyradiomycin Dilutions a1->a2 a3 Incubate a2->a3 a4 Assess Viral Inhibition a3->a4 a5 Calculate IC50 a4->a5 a5->si_calc m1 qPCR for Viral Load m2 Immunofluorescence for Viral Protein start Start: Compound Library (Napyradiomycins) start->c1 start->a1 end Identify Lead Compound si_calc->end end->m1 Further Studies

Caption: A generalized workflow for screening the antiviral activity of napyradiomycins.

Hypothesized Mechanism of Action

Mechanism_of_Action cluster_virus_lifecycle Viral Replication Cycle entry Viral Entry replication Genome Replication entry->replication transcription Transcription replication->transcription translation Protein Synthesis transcription->translation assembly Virion Assembly translation->assembly release Release assembly->release napyradiomycin This compound / Derivatives inhibition Inhibition napyradiomycin->inhibition inhibition->translation

References

The Potent Bioactivities of Halogenated Meroterpenoids: A Deep Dive into Napyradiomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Halogenated meroterpenoids, a unique class of natural products, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, Napyradiomycin A1, a member of the napyradiomycin family isolated from Streptomyces, stands out for its promising antibacterial, anticancer, and enzyme-inhibitory properties.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound and related halogenated meroterpenoids, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

This compound and other halogenated meroterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer activity is often associated with the induction of apoptosis and cell cycle arrest.[3][4]

Cytotoxicity Data

The in vitro cytotoxic activity of this compound and other halogenated meroterpenoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compoundSF-268 (CNS cancer)< 20[5]
This compoundMCF-7 (Breast cancer)< 20[5]
This compoundNCI-H460 (Lung cancer)< 20[5]
This compoundHepG-2 (Liver cancer)< 20[5]
Usneoidone ZHT-29 (Colon cancer)8.81 µg/mL[3]
6-cis-amentadione-1′-methyl etherHT-29 (Colon cancer)7.83 µg/mL[3]
HalomonNSCLCN6-L16 (Non-small cell lung carcinoma)Active[6]
HalomonHCT-116 (Colon cancer)Active[6]
CorotrienoneB16F10 (Murine melanoma)8 - 23[7]
CorotrienoneA549 (Lung cancer)8 - 23[7]
CorotrienoneHs683 (Glioma)8 - 23[7]
CorotrienoneU373 (Glioma)8 - 23[7]
CorotrienoneMCF7 (Breast cancer)8 - 23[7]
CorotrienoneSKMEL28 (Melanoma)8 - 23[7]
8-methoxy-dihydro-sphaerococcenolB16F10 (Murine melanoma)10 - 25[7]
8-methoxy-dihydro-sphaerococcenolA549 (Lung cancer)10 - 25[7]
8-methoxy-dihydro-sphaerococcenolHs683 (Glioma)10 - 25[7]
8-methoxy-dihydro-sphaerococcenolU373 (Glioma)10 - 25[7]
8-methoxy-dihydro-sphaerococcenolMCF7 (Breast cancer)10 - 25[7]
8-methoxy-dihydro-sphaerococcenolSKMEL28 (Melanoma)10 - 25[7]
Halogenated phenoxychalcone 2cMCF-7 (Breast cancer)1.52[8]
Halogenated phenoxychalcone 2fMCF-7 (Breast cancer)1.87[8]
Mechanism of Anticancer Action

The anticancer effects of these compounds are often linked to the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. For instance, certain algal meroterpenoids induce G2/M phase arrest in HT-29 colon cancer cells.[3] Some napyradiomycins have been shown to induce apoptosis in the HCT-116 colon adenocarcinoma cell line.[4] One proposed mechanism for some halogenated chalcones involves the downregulation of p38 mitogen-activated protein kinase (MAPK), a key regulator of cell proliferation and survival.[8]

anticancer_mechanism cluster_drug Halogenated Meroterpenoid cluster_cell Cancer Cell drug This compound / Halogenated Chalcone p38 p38 MAPK drug->p38 Inhibition apoptosis Apoptosis drug->apoptosis Induction g2m G2/M Arrest drug->g2m Induction proliferation Cell Proliferation & Survival p38->proliferation Promotes

Figure 1: Proposed anticancer mechanism of action for some halogenated meroterpenoids.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: After the incubation with MTT, add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity

Napyradiomycins have been recognized for their potent activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[9][10][11]

Antibacterial Spectrum and Potency

The antibacterial efficacy of this compound and its analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound (4)Staphylococcus aureus ATCC 292131-2[12]
This compound (4)Bacillus subtilis SCSIO BS011-2[12]
This compound (4)Bacillus thuringiensis SCSIO BT011-2[12]
3-dechloro-3-bromothis compound (2)Staphylococcus aureus ATCC 292130.5-1[12]
3-dechloro-3-bromothis compound (2)Bacillus subtilis SCSIO BS010.5-1[12]
3-dechloro-3-bromothis compound (2)Bacillus thuringiensis SCSIO BT010.5-1[12]
Napyradiomycin B3 (7)Staphylococcus aureus ATCC 292130.25-0.5[12]
Napyradiomycin B3 (7)Bacillus subtilis SCSIO BS010.25-0.5[12]
Napyradiomycin B3 (7)Bacillus thuringiensis SCSIO BT010.25-0.5[12]
This compound (3)Streptococcus suis3.125[9]
Napyradiomycin B1 (4)Streptococcus suis6.25[9]

Notably, these compounds generally do not exhibit activity against Gram-negative bacteria such as Escherichia coli.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, B. subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ampicillin, penicillin G)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

mic_workflow start Start prepare_plates Prepare serial dilutions of test compound in 96-well plate start->prepare_plates inoculate Inoculate wells with bacterial suspension prepare_plates->inoculate prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for growth and determine MIC incubate->read_results end End read_results->end

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition

Certain halogenated meroterpenoids have been reported to inhibit specific enzymes, suggesting a more targeted mechanism of action.

Gastric (H⁺-K⁺)-ATPase Inhibition

Napyradiomycins have been identified as inhibitors of gastric (H⁺-K⁺)-ATPase, an enzyme responsible for acid secretion in the stomach.[9][12] This activity suggests their potential for development as anti-ulcer agents.

α-Glucosidase and α-Amylase Inhibition

Some synthetic halogenated compounds have been shown to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase.[13] These enzymes are involved in the digestion of carbohydrates, and their inhibition can help in managing postprandial hyperglycemia in diabetic patients.

CompoundEnzymeIC₅₀ (µM)Reference
2-amino-5-styrylacetophenone 2aα-glucosidase7.1 ± 0.32[13]
2-amino-5-styrylacetophenone 2aα-amylase7.2 ± 0.40[13]
Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • Acarbose (positive control)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution in phosphate buffer. Incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add the pNPG substrate to each well to start the reaction.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop Reaction: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.

Other Biological Activities

Beyond the core activities detailed above, this compound has also been investigated for its antiangiogenic potential . It has been shown to inhibit human umbilical vein endothelial cell (HUVEC) tube formation, suppress endothelial cell proliferation, migration, and invasion, suggesting its potential in cancer therapy by targeting tumor blood supply.[14]

Conclusion

This compound and other halogenated meroterpenoids represent a promising class of natural products with a broad spectrum of biological activities. Their potent anticancer and antibacterial properties, coupled with specific enzyme inhibition, make them valuable lead compounds for drug discovery and development. Further research into their structure-activity relationships, mechanisms of action, and in vivo efficacy is warranted to fully exploit their therapeutic potential. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate these fascinating molecules.

References

Methodological & Application

Application Notes and Protocols for the Chemoenzymatic Synthesis of Napyradiomycin A1 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of Napyradiomycin A1 and its analogs. The methodologies described herein leverage a five-enzyme catalytic system to achieve an efficient and stereoselective synthesis of these complex natural products.

Introduction

Napyradiomycins are a family of meroterpenoid natural products with promising antibacterial and cytotoxic activities.[1] Their complex structures, featuring multiple stereocenters and halogen atoms, present significant challenges for traditional chemical synthesis. The chemoenzymatic approach outlined here offers a streamlined and efficient alternative, utilizing a cascade of enzymatic reactions to construct the core scaffold of this compound and its derivatives.[1][2][3] This methodology allows for the production of these valuable compounds in milligram quantities in a one-pot reaction within 24 hours.[1]

Data Presentation

The following table summarizes the quantitative data for the one-pot chemoenzymatic synthesis of this compound and its analog Napyradiomycin B1.

ProductStarting Material (Amount)Isolated Yield (mg)Isolated Yield (%)
This compound 1,3,6,8-tetrahydroxynaphthalene (9.6 mg)5.4 mg22%
Napyradiomycin B1 1,3,6,8-tetrahydroxynaphthalene (9.6 mg)4.6 mg18%

Experimental Protocols

This section provides detailed protocols for the key experiments in the chemoenzymatic synthesis of this compound.

Protocol 1: One-Pot Chemoenzymatic Synthesis of this compound

This protocol describes the sequential addition of enzymes and substrates in a single reaction vessel to produce this compound.

Materials:

  • 1,3,6,8-tetrahydroxynaphthalene (THN)

  • Geranyl pyrophosphate (GPP)

  • Dimethylallyl pyrophosphate (DMAPP)

  • HEPES-KOH buffer (pH 8.0)

  • MgCl₂

  • Na₃VO₄

  • KCl

  • H₂O₂

  • Recombinant enzymes: NapT9, NapH1, NapT8, NapH3 (purified)

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Step 1: Initial Reaction Setup

    • In a microcentrifuge tube, combine 1,3,6,8-tetrahydroxynaphthalene (final concentration 5 mM), MgCl₂ (final concentration 2 mM), and GPP (final concentration 5.5 mM) in HEPES-KOH buffer (pH 8.0).

    • Add the prenyltransferase NapT9 (final concentration 5 µM).

    • Incubate the reaction mixture at 30°C for 1 hour.

  • Step 2: Halogenation and Dearomatization

    • To the reaction mixture from Step 1, add Na₃VO₄ (final concentration 1 mM), KCl (final concentration 100 mM), and the vanadium-dependent haloperoxidase NapH1 (final concentration 5 µM).

    • Add H₂O₂ (final concentration 5.5 mM).

    • Incubate the reaction mixture at 30°C for 1 hour.

  • Step 3: Second Prenylation and Rearrangement

    • To the reaction mixture from Step 2, add DMAPP (final concentration 5.5 mM), the prenyltransferase NapT8 (final concentration 5 µM), and the VHPO homolog NapH3 (final concentration 5 µM).

    • Add an additional aliquot of H₂O₂ (final concentration 5.5 mM).

    • Incubate the reaction for 22 hours at 30°C.

  • Step 4: Product Extraction and Purification

    • Quench the reaction by adding an equal volume of ethyl acetate.

    • Vortex the mixture and centrifuge to separate the phases.

    • Extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the dried organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to obtain pure this compound.

Mandatory Visualizations

Chemoenzymatic Synthesis Workflow

The following diagram illustrates the enzymatic cascade for the synthesis of this compound.

chemoenzymatic_synthesis cluster_substrates Starting Materials cluster_enzymes Enzymes cluster_intermediates Intermediates cluster_product Product THN 1,3,6,8-Tetrahydroxynaphthalene Intermediate1 Geranylated THN THN->Intermediate1 + GPP GPP Geranyl Pyrophosphate DMAPP Dimethylallyl Pyrophosphate NapT9 NapT9 (Prenyltransferase) NapT9->Intermediate1 NapH1 NapH1 (Haloperoxidase) Intermediate2 Chlorinated Intermediate NapH1->Intermediate2 NapA1 This compound NapH1->NapA1 Cyclization NapT8 NapT8 (Prenyltransferase) Intermediate3 Prenylated & Chlorinated Intermediate NapT8->Intermediate3 NapH3 NapH3 (VHPO Homologue) NapH3->NapA1 Intermediate1->Intermediate2 + Cl⁻, H₂O₂ Intermediate2->Intermediate3 + DMAPP Intermediate3->NapA1 Rearrangement & Cyclization

Caption: Chemoenzymatic synthesis workflow for this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells. While the precise molecular targets are still under investigation, a plausible signaling pathway involves the intrinsic apoptosis pathway, regulated by the Bcl-2 family of proteins and culminating in caspase activation.

apoptosis_pathway cluster_mito Mitochondrion NapA1 This compound Bcl2_family Bcl-2 Family Proteins (e.g., Bcl-2, Bax) NapA1->Bcl2_family Modulates activity CytoC Cytochrome c Bcl2_family->CytoC Regulates release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Initiates Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Synthesis of Napyradiomycin Analogs

The chemoenzymatic platform described here also holds potential for the synthesis of Napyradiomycin analogs. By substituting the natural substrates with synthetic precursors, it may be possible to generate novel derivatives with altered biological activities. This approach, known as precursor-directed biosynthesis, could involve the use of:

  • Analogs of 1,3,6,8-tetrahydroxynaphthalene: Introducing modifications to the polyketide starter unit.

  • Analogs of geranyl pyrophosphate and dimethylallyl pyrophosphate: Varying the isoprenoid building blocks.

Further research in this area could expand the chemical diversity of the Napyradiomycin family, leading to the discovery of new drug candidates.

Conclusion

The chemoenzymatic synthesis of this compound represents a powerful strategy for accessing complex natural products. The detailed protocols and conceptual frameworks presented in these application notes are intended to facilitate the adoption of this technology by researchers in academia and industry, ultimately accelerating the discovery and development of new therapeutic agents.

References

Application Notes and Protocols: Assessing the Cytotoxicity of Napyradiomycin A1 in HCT-116 Human Colon Carcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycin A1, a member of the napyradiomycin class of meroterpenoids derived from actinomycetes, has demonstrated notable cytotoxic effects against various cancer cell lines.[1][2] In the context of colorectal cancer, studies have highlighted its ability to inhibit the growth of HCT-116 human colon carcinoma cells primarily through the induction of apoptosis.[1][3] This document provides a comprehensive set of protocols for assessing the cytotoxicity of this compound in HCT-116 cells, including methods for determining cell viability, membrane integrity, and the apoptotic pathway.

Data Presentation

Table 1: Cytotoxicity of Napyradiomycin Derivatives in HCT-116 Cells
CompoundIC50 Value (µM)Reference
This compound~1-20 (range from derivatives)[4]
Napyradiomycin CNQ525.510B17[3][5]
Napyradiomycin CNQ525.5546[5]
Napyradiomycin CNQ525.60049[5]
Napyradiomycin A-F Congeners4.19 - 16[5]
Napyradiomycin (unspecified)4.19 µg/mL[6]
Napyradiomycin B4>100[6]

Experimental Protocols

Cell Culture and Maintenance of HCT-116 Cells

Materials:

  • HCT-116 human colon carcinoma cell line

  • McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture HCT-116 cells in T-75 flasks containing McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 80-90% confluency, aspirate the culture medium and wash the cell monolayer with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and plate for subsequent experiments.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • HCT-116 cells

  • This compound (stock solution in DMSO)

  • Complete growth medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product. The amount of color is proportional to the number of lysed cells.

Materials:

  • HCT-116 cells

  • This compound

  • Complete growth medium

  • 96-well plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Seed HCT-116 cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution (as per the manufacturer's instructions).

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • HCT-116 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with desired concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Centrifuge the cells at 1500 rpm for 5 minutes and resuspend the pellet in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualization of Workflows and Pathways

Experimental_Workflow Figure 1. Experimental Workflow for Cytotoxicity Assessment cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A HCT-116 Cell Culture B Cell Seeding (96-well or 6-well plates) A->B C This compound Treatment (Dose and Time Dependent) B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Annexin V/PI Staining (Apoptosis Detection) C->F G Spectrophotometry (Absorbance Reading) D->G E->G H Flow Cytometry F->H I IC50 Determination & Statistical Analysis G->I H->I

Caption: Figure 1. Workflow for assessing this compound cytotoxicity.

Apoptosis_Pathway Figure 2. Proposed Apoptotic Pathway of this compound cluster_cell HCT-116 Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NapA1 This compound PS Phosphatidylserine (PS) Translocation NapA1->PS induces Casp8 Caspase-8 Activation NapA1->Casp8 induces Other Caspase-Independent Pathways (?) NapA1->Other induces Apoptosis Apoptosis PS->Apoptosis early marker Casp3 Caspase-3 Activation Casp8->Casp3 DNA_frag DNA Fragmentation Casp3->DNA_frag Other->DNA_frag DNA_frag->Apoptosis hallmark

Caption: Figure 2. This compound induced apoptosis in HCT-116 cells.

References

Application Notes and Protocols: Determining the Antibacterial Spectrum of Napyradiomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Napyradiomycin A1 is a halogenated meroterpenoid natural product originally isolated from Streptomyces species.[1][2] As a member of the napyradiomycin family, it exhibits a range of biological activities, including notable antibacterial properties, particularly against Gram-positive bacteria.[2][3][4] These compounds have garnered interest from researchers due to their activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2][5]

These application notes provide detailed protocols for two standard and widely accepted methods for determining the antibacterial spectrum and potency of this compound: the Broth Microdilution method for quantitative assessment of the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for qualitative susceptibility screening.

Quantitative Data Summary: Antibacterial Spectrum of this compound

The antibacterial activity of this compound is primarily directed against Gram-positive bacteria, with limited to no activity observed against Gram-negative bacteria.[3] The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature for this compound and its closely related analogs against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 29213Positive1–2[3]
Staphylococcus aureus ATCC 25923PositivePotent activity reported[6][7]
Methicillin-Resistant S. aureus (MRSA)Positive0.5–4[5]
Vancomycin-Resistant S. aureus (VRSA)Positive0.5–4[5]
Bacillus subtilis SCSIO BS01Positive1–2[3]
Bacillus thuringiensis SCSIO BT01Positive1–2[3]
Streptococcus suisPositive>6.25 (Higher than analogs)[6][7]
Erysipelothrix rhusiopathiaePositive25–50[6]
Escherichia coli ATCC 25922Negative>128 (No activity)[3]

Experimental Workflows

The following diagrams illustrate the standard workflows for the two primary methods used to determine the antibacterial spectrum of a compound.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold serial dilutions of This compound in a 96-well plate using Mueller-Hinton Broth (MHB) prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate wells with diluted bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation controls Include Growth Control (MHB + bacteria) and Sterility Control (MHB only) inoculation->controls incubation Incubate plate at 35-37°C for 16-20 hours inoculation->incubation read_mic Read MIC: Lowest concentration showing no visible growth incubation->read_mic

Caption: Workflow for the Broth Microdilution Method.

AgarDiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) plate_inoculation Uniformly swab inoculum onto Mueller-Hinton Agar (MHA) plate to create a bacterial lawn prep_inoculum->plate_inoculation prep_disks Impregnate sterile paper disks with this compound solution disk_placement Aseptically place antibiotic disks on the agar surface prep_disks->disk_placement plate_inoculation->disk_placement control_disk Include a solvent control disk (e.g., DMSO) disk_placement->control_disk incubation Incubate plate (inverted) at 35-37°C for 16-20 hours disk_placement->incubation read_zone Measure the diameter of the Zone of Inhibition (ZOI) in mm incubation->read_zone

Caption: Workflow for the Agar Disk Diffusion Method.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This method quantitatively determines the minimum concentration of this compound required to inhibit the visible growth of a specific bacterium.[8][9] It is considered a gold standard for antimicrobial susceptibility testing.[8][10]

1. Principle A standardized suspension of bacteria is exposed to serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[8][11] Following incubation, the lowest concentration of the compound that prevents visible bacterial growth (turbidity) is recorded as the MIC.[8]

2. Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial strains for testing (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

3. Preparation of this compound Stock Solution

  • Accurately weigh a small amount of this compound powder.

  • Dissolve the powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Prepare intermediate dilutions from this stock solution as needed for the assay. The stock can be stored at ≤ -20°C.[11]

4. Preparation of Bacterial Inoculum

  • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

5. Assay Procedure

  • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • Add an additional 100 µL of the highest concentration of this compound working solution to the first column of wells, resulting in a total volume of 200 µL.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

  • The last two columns should be reserved for controls:

    • Growth Control: Add 10 µL of the final bacterial inoculum to a well containing 100 µL of CAMHB (no drug).

    • Sterility Control: A well containing only 100 µL of uninoculated CAMHB.

  • Inoculate each test well with 10 µL of the final bacterial inoculum (5 x 10⁵ CFU/mL).

6. Incubation and Interpretation

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8][11]

  • After incubation, examine the plate for turbidity. The sterility control should remain clear, and the growth control should be turbid.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer)

This method is a qualitative or semi-quantitative test to determine if a bacterium is susceptible to an antibiotic.[12] It is simpler and less resource-intensive than broth microdilution, making it ideal for initial screening.

1. Principle A sterile paper disk impregnated with a known amount of this compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar. If the bacterium is susceptible, its growth will be inhibited in a circular area around the disk, known as the zone of inhibition (ZOI).[12][13] The diameter of this zone is proportional to the susceptibility of the organism.

2. Materials and Reagents

  • This compound

  • Solvent (e.g., DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35 ± 2°C)

  • Ruler or calipers

3. Preparation of Bacterial Lawn

  • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 1, Step 4.

  • Within 15 minutes, dip a sterile cotton swab into the standardized suspension and remove excess liquid by pressing it against the inside of the tube.

  • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[12]

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

4. Disk Preparation and Application

  • Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

  • Aseptically apply a defined volume (e.g., 10 µL) of the this compound solution onto a sterile blank paper disk to achieve the desired amount per disk (e.g., 10 µ g/disk ).

  • Prepare a solvent control disk using only the solvent.

  • Allow the disks to dry completely in a sterile environment.

  • Using sterile forceps, place the prepared disks firmly onto the surface of the inoculated MHA plate, ensuring complete contact with the agar. Space the disks sufficiently far apart to prevent overlapping zones.

5. Incubation and Interpretation

  • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • After incubation, use a ruler or calipers to measure the diameter of the zone of complete growth inhibition around each disk, including the disk itself.

  • The size of the zone indicates the relative susceptibility. A larger zone diameter corresponds to higher susceptibility. The solvent control disk should show no zone of inhibition.

References

Application Notes and Protocols: Evaluating Napyradiomycin A1 as an Antiviral Agent Against Pseudorabies Virus (PRV)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudorabies virus (PRV), a member of the Alphaherpesvirinae subfamily, is the causative agent of Aujeszky's disease, which leads to significant economic losses in the swine industry worldwide.[1][2] The emergence of variant strains and the limitations of current vaccines necessitate the development of novel antiviral therapeutics.[2][3] Napyradiomycins, a class of meroterpenoids produced by Streptomyces species, have demonstrated a broad range of biological activities, including antibacterial and cytotoxic effects.[4][5][6][7] Recent studies have highlighted the potential of napyradiomycins, specifically Napyradiomycin A1 and A4, as potent antiviral agents against PRV, showing significantly better inhibitory activity than the control drug ribavirin in vitro.[8][9][10]

This document provides a detailed experimental framework for the evaluation of this compound as a potential anti-PRV agent. The protocols outlined below cover essential in vitro assays to determine the cytotoxicity, antiviral efficacy, and potential mechanism of action of this compound against PRV.

Materials and Reagents

Table 1: Key Materials and Reagents

Item Description/Specification Supplier (Example)
Cell Line PK-15 (Porcine Kidney) cellsATCC
Virus Pseudorabies Virus (e.g., HNX strain)ATCC or collaborating laboratory
Compound This compoundPurified from Streptomyces or commercial supplier
Control Drug Acyclovir or RibavirinSigma-Aldrich
Cell Culture Media DMEM, supplemented with 10% FBS, 1% Penicillin-StreptomycinGibco
Cytotoxicity Assay MTT or MTS reagentPromega
Viral Titer Assay Crystal Violet, AgaroseSigma-Aldrich
RNA/DNA Extraction Viral RNA/DNA Extraction KitQiagen
qPCR Reagents SYBR Green qPCR Master Mix, PRV-specific primersBio-Rad
Antibodies Primary antibodies against PRV proteins (e.g., gD, US3), GAPDH; HRP-conjugated secondary antibodiesAbcam
Western Blot SDS-PAGE gels, PVDF membranes, ECL substrateBio-Rad

Experimental Workflow

The overall experimental workflow is designed to systematically assess the antiviral potential of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation A Cytotoxicity Assay (CC50) B Antiviral Activity Assay (IC50) A->B C Selectivity Index (SI) Calculation B->C D Time-of-Addition Assay C->D Proceed if SI is favorable E Viral Attachment & Entry Assay D->E F Viral Replication Assay (qPCR) E->F G Viral Protein Expression Assay (Western Blot) F->G H Mechanism of Action Hypothesis G->H

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture and Virus Propagation
  • Cell Maintenance: Culture PK-15 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. Passage cells every 2-3 days to maintain logarithmic growth.

  • Virus Stock Preparation: Infect a confluent monolayer of PK-15 cells with PRV at a low multiplicity of infection (MOI) of 0.01. Incubate until a significant cytopathic effect (CPE) is observed (typically 48-72 hours).

  • Virus Harvest: Subject the infected cell culture to three freeze-thaw cycles to release viral particles.

  • Titer Determination: Centrifuge the lysate to remove cell debris and determine the virus titer (TCID₅₀/mL or PFU/mL) using a standard plaque assay or endpoint dilution assay on PK-15 cells. Store the virus stock at -80°C.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

  • Cell Seeding: Seed PK-15 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium only) and a solvent control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability (%) relative to the "cells only" control. The 50% cytotoxic concentration (CC₅₀) is determined using regression analysis.

Table 2: Example Data for Cytotoxicity of this compound

Concentration (µM)Absorbance (490 nm)Cell Viability (%)
0 (Control)1.25100
11.2297.6
51.1894.4
101.1088.0
250.8568.0
500.6048.0
1000.3024.0
Antiviral Activity Assay (CPE Inhibition)

This assay measures the ability of this compound to inhibit PRV-induced CPE.

  • Cell Seeding: Seed PK-15 cells in a 96-well plate as described for the cytotoxicity assay.

  • Infection and Treatment: When cells reach confluence, remove the medium. Add 100 TCID₅₀ of PRV to each well (except the cell control wells) and simultaneously add serial dilutions of this compound at non-toxic concentrations. Include a virus control (virus-infected, untreated cells) and a cell control (uninfected, untreated cells).

  • Incubation: Incubate the plate for 48-72 hours until significant CPE is observed in the virus control wells.

  • CPE Observation and Quantification: Observe the CPE under a microscope. Quantify cell viability using the MTT assay as described above.

  • Data Analysis: Calculate the percentage of inhibition of CPE. The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits CPE by 50% compared to the virus control. The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates a more promising antiviral candidate.

Table 3: Example Data for Antiviral Activity of this compound

Concentration (µM)Absorbance (490 nm)CPE Inhibition (%)
Cell Control1.25100
Virus Control0.250
0.50.5025
10.7550
2.51.0075
51.1590
Quantitative PCR (qPCR) for Viral Genome Replication

This assay quantifies the effect of this compound on the replication of the PRV genome.

  • Experimental Setup: Seed PK-15 cells in a 12-well plate. Once confluent, infect the cells with PRV (MOI = 1) in the presence or absence of different concentrations of this compound.

  • Sample Collection: At 24 hours post-infection, collect the cell supernatant and cell lysate.

  • DNA Extraction: Extract total DNA from the samples using a commercial kit.

  • qPCR: Perform qPCR using primers specific for a PRV gene (e.g., gB or US3) and a host housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Use the comparative Cq (ΔΔCq) method to determine the relative quantification of viral DNA copies.

Table 4: Example qPCR Data for PRV Genome Replication

TreatmentPRV gB (Cq)GAPDH (Cq)Relative Viral DNA Copies
MockN/A18.50
PRV Infected20.218.61.00
PRV + Napy-A1 (1 µM)22.518.70.20
PRV + Napy-A1 (5 µM)25.818.50.02
Western Blot for Viral Protein Expression

This assay assesses the impact of this compound on the synthesis of key PRV proteins.

  • Sample Preparation: Prepare cell lysates from PRV-infected cells treated with this compound as in the qPCR experiment. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[11][12][13][14]

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate the membrane with a primary antibody specific for a PRV protein (e.g., gD or US3) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL chemiluminescence detection system. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software.

Table 5: Example Densitometry Data for PRV Protein Expression

TreatmentPRV gD (Relative Intensity)GAPDH (Relative Intensity)Normalized gD Expression
Mock01.00
PRV Infected1.01.01.00
PRV + Napy-A1 (1 µM)0.451.00.45
PRV + Napy-A1 (5 µM)0.101.00.10

Mechanistic Insights: PRV and Host Signaling

PRV manipulates host cell signaling pathways to facilitate its replication and evade the immune response.[15][16] A key pathway involved in the detection of DNA viruses like PRV is the cGAS-STING pathway.[1][17]

G cluster_0 PRV Infection cluster_1 Host Cell Cytoplasm cluster_2 Potential Inhibition by this compound PRV_DNA PRV DNA cGAS cGAS PRV_DNA->cGAS senses STING STING cGAS->STING activates via cGAMP TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I IFN (IFN-β) IRF3->IFN induces transcription NapyA1 This compound NapyA1->PRV_DNA Inhibits Replication? NapyA1->cGAS Modulates Pathway?

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Total Synthesis of Napyradiomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the total synthesis of Napyradiomycin A1. Our aim is to help you improve yields and overcome common experimental hurdles.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on yield-limiting steps identified in published synthetic routes.

Issue 1: Low yield in the Johnson-Claisen rearrangement step (Snyder's asymmetric synthesis).

  • Question: My Johnson-Claisen rearrangement is resulting in a low yield of the desired product, similar to the 27% reported by Snyder et al. How can I improve this?[1][2]

  • Answer: A low yield in this specific Johnson-Claisen rearrangement is a known challenge due to the sterically congested transition state.[2] Here are several troubleshooting strategies:

    • Starting Material Recovery: The original report indicates that 68% of the starting material was recovered.[1] Ensure your purification protocol efficiently separates the product from the unreacted starting material to allow for its recycling, which can significantly improve the overall effective yield.

    • Solvent and Temperature Screening: While the original conditions have been established, subtle variations can sometimes lead to improved yields. A screen of high-boiling, non-polar solvents may help stabilize the transition state. Additionally, carefully controlling the temperature is crucial; too high a temperature can lead to decomposition, while too low a temperature will prevent the reaction from proceeding.

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate rearrangements and improve yields by providing localized, rapid heating. A carefully designed experiment to screen reaction times and temperatures under microwave conditions may be beneficial.

    • Alternative Rearrangement Strategies: If optimizing the Johnson-Claisen rearrangement proves unsuccessful, consider investigating alternative[1][1]-sigmatropic rearrangements that might be less sensitive to steric hindrance, such as the Eschenmoser-Claisen or Ireland-Claisen rearrangements, although this would require modification of the substrate.

Issue 2: Sub-optimal enantioselectivity in the asymmetric chlorination of the isolated alkene.

  • Question: The enantiomeric excess (ee) of my asymmetric chlorination is lower than the reported 87-95%. What factors could be contributing to this, and how can I enhance the stereoselectivity?[1]

  • Answer: Achieving high enantioselectivity in this step is critical for the overall success of the synthesis. Here are some factors to consider:

    • Reagent and Catalyst Purity: The purity of the chiral ligand (e.g., BINOL-type) and the boron source is paramount. Ensure all reagents are of the highest purity and are handled under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation or the formation of achiral chlorinating species. The original authors noted that an excess of the ligand was necessary to prevent chlorination of the aryl moieties, so ensure the stoichiometry is correct.[2]

    • Reaction Conditions: Temperature and reaction time can significantly influence enantioselectivity. Running the reaction at a lower temperature may improve the ee, although it could slow down the reaction rate. A temperature optimization study is recommended.

    • Recrystallization: The authors of the first asymmetric synthesis noted that the enantiomeric excess could be enhanced from 87% to as high as 95% through recrystallization.[1] Developing a robust recrystallization protocol for this intermediate is a key step for obtaining highly enantioenriched material.

    • Ligand Modification: If consistently low ee is observed, consider screening a small library of related chiral ligands. Subtle electronic or steric modifications to the ligand can sometimes lead to significant improvements in stereoselectivity.

Issue 3: Formation of a complex mixture in the one-pot chemoenzymatic synthesis.

  • Question: My one-pot chemoenzymatic synthesis of this compound is producing a complex mixture with very little of the desired product, as was initially observed in the development of this method. How can I optimize this reaction to favor the desired product?[3]

  • Answer: The one-pot chemoenzymatic synthesis is a powerful but delicate system. The formation of a complex mixture often arises from the incompatibility of reaction steps or the degradation of sensitive intermediates.[3] Key optimization strategies include:

    • Sequential Addition of Reagents: Instead of adding all enzymes and reagents at once, a sequential approach has been shown to be more effective. Specifically, the hydrogen peroxide (H₂O₂) should be added sequentially.[3] This is crucial because H₂O₂ is required for the vanadium-dependent haloperoxidases (VHPOs) but can also lead to the oxidation of sensitive intermediates like 1,3,6,8-tetrahydroxynaphthalene (THN) and its prenylated derivatives.[3]

    • Control of Substrate Stoichiometry: Reducing the amount of geranyl pyrophosphate (GPP) to 1.1 molar equivalents was found to improve the yield of the desired intermediate.[3] Excess GPP can potentially lead to side reactions or inhibition.

    • Minimizing Enzyme Inhibition: The addition of a commercial E. coli inorganic pyrophosphatase can boost the yield.[3] Pyrophosphate is a byproduct of the prenyltransferase reaction and can be inhibitory. Its removal by a phosphatase drives the reaction forward.

    • Division of Reaction Steps: To protect oxygen-sensitive intermediates, it may be necessary to separate the initial prenylation step from the subsequent H₂O₂-dependent VHPO steps.[3] This can be done by allowing the prenyltransferase reaction to proceed to a significant conversion before adding the haloperoxidases and H₂O₂.

Frequently Asked Questions (FAQs)

  • What are the main synthetic strategies for producing this compound? There are three main reported strategies for the synthesis of this compound:

    • Racemic Total Synthesis: The first total synthesis was reported by Tatsuta in 2002, which produced a racemic mixture of (±)-Napyradiomycin A1.[2]

    • Asymmetric Total Synthesis: The first enantioselective synthesis of (-)-Napyradiomycin A1 was developed by Snyder and coworkers. This route established the key stereocenters using asymmetric catalysis.[1]

    • Chemoenzymatic Synthesis: A highly efficient method using a cascade of five enzymes in a one-pot reaction has been developed to produce this compound and B1. This approach offers excellent stereocontrol and can generate milligram quantities in a single day.[3][4]

  • What are the most significant challenges in the chemical total synthesis of this compound? The primary challenges in the chemical total synthesis of this compound include:

    • The stereoselective installation of the halogenated stereocenters.[3]

    • The construction of the sterically congested quaternary carbon center, as exemplified by the low-yielding Johnson-Claisen rearrangement in Snyder's synthesis.[1][2]

    • The development of a concise synthesis for the pyranonaphthoquinone core. The first total synthesis utilized a tandem Michael-Dieckmann type reaction for this purpose.[5]

  • Why is the synthesis of this compound and its analogs important for drug development? this compound and its related compounds exhibit a range of promising biological activities, including:

    • Antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.[1][6]

    • Anticancer and antiangiogenic properties.[3]

    • Activity as non-steroidal estrogen-receptor antagonists.[5] The development of efficient synthetic routes is crucial for producing sufficient quantities for further biological evaluation and for generating analogs to explore structure-activity relationships.

Data Presentation

Table 1: Reported Yields for Key Steps in the Asymmetric Total Synthesis of (-)-Napyradiomycin A1 (Snyder et al.)

StepReactionReported YieldNotes
1Two-step Flaviolin Synthesis64% overallA significant improvement over the previous eight-step synthesis.[1]
2Asymmetric Alkene Chlorination93%Enantiomeric excess was 87%, improvable to 95% after recrystallization.[1]
3Johnson-Claisen Rearrangement27%A key bottleneck, with 68% of the starting material recovered.[1]
4Wittig OlefinationNot specified, but part of a three-step sequence-
5Stereoselective Enolate ChlorinationNot specifiedFinal chlorination step.[1]

Table 2: Optimization of the One-Pot Chemoenzymatic Synthesis

ConditionObservationImprovement StrategyResult
Initial One-Pot AttemptComplex reaction mixture with very minor product formation.[3]-Low yield.
Sub-optimal PrenylationInhibition by pyrophosphate byproduct.Addition of E. coli inorganic pyrophosphatase.[3]Increased yield.
Side Reactions with Excess SubstrateUnwanted side reactions.Reduction of GPP to 1.1 mol equivalent.[3]Improved yield.
Degradation of Sensitive IntermediatesOxidation by H₂O₂.Sequential addition of H₂O₂.[3]45% isolated yield of a key intermediate.[3]

Experimental Protocols

Protocol 1: Optimized Two-Step Synthesis of Flaviolin (Snyder et al.) [1]

  • Alkali Fusion: To the inexpensive sulfonic acid salt 7 , apply an alkali fusion reaction.

  • Oxidation: Oxidize the resulting tetraphenol in the presence of air.

  • Purification: The desired product, flaviolin (6 ), is obtained after appropriate workup and purification. This protocol has been demonstrated on a gram scale with a 64% overall yield.

Protocol 2: Asymmetric Chlorination of the Isolated Alkene (Snyder et al.) [1]

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, prepare the chiral borane adduct by reacting the BINOL-type ligand with borane-THF.

  • Chlorination: Cool the reaction mixture to the optimized temperature and add the alkene substrate. Bubble chlorine gas through the solution while maintaining the temperature.

  • Workup and Purification: Quench the reaction and perform an appropriate aqueous workup. The crude product is then purified, typically by column chromatography.

  • Enantiomeric Enrichment: Perform recrystallization to improve the enantiomeric excess of the product.

Protocol 3: Optimized One-Pot Chemoenzymatic Synthesis of this compound [3]

  • Initial Reaction Mixture: In a suitable buffer, combine 1,3,6,8-tetrahydroxynaphthalene (THN), dimethylallyl pyrophosphate (DMAPP), geranyl pyrophosphate (GPP, 1.1 eq.), the prenyltransferase enzymes (NapT8 and NapT9), and E. coli inorganic pyrophosphatase.

  • Incubation: Allow the prenylation reactions to proceed for a defined period at an optimal temperature (e.g., 25-30 °C).

  • Halogenation Cascade: Add the vanadium-dependent haloperoxidase enzymes (NapH1, NapH3, NapH4) and a source of chloride ions (e.g., NaCl).

  • Initiation of Halogenation: Begin the sequential addition of hydrogen peroxide (H₂O₂) to the reaction mixture over several hours.

  • Quenching and Extraction: Once the reaction is complete, quench any remaining H₂O₂ and extract the products with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the desired this compound from the reaction mixture using chromatographic techniques such as HPLC.

Visualizations

logical_relationship cluster_start Starting Materials cluster_core Core Synthesis cluster_rearrangement Key Rearrangement cluster_endgame Final Steps Sulfonic Acid Salt Sulfonic Acid Salt Flaviolin Flaviolin Sulfonic Acid Salt->Flaviolin 2 Steps (64%) Prenylation Prenylation Flaviolin->Prenylation Asymmetric Chlorination Asymmetric Chlorination Prenylation->Asymmetric Chlorination 93% Yield, 87-95% ee Johnson-Claisen Rearrangement Johnson-Claisen Rearrangement Asymmetric Chlorination->Johnson-Claisen Rearrangement 27% Yield Oxidation State Adjustment Oxidation State Adjustment Johnson-Claisen Rearrangement->Oxidation State Adjustment Wittig Olefination Wittig Olefination Oxidation State Adjustment->Wittig Olefination Stereoselective Chlorination Stereoselective Chlorination Wittig Olefination->Stereoselective Chlorination This compound This compound Stereoselective Chlorination->this compound

Caption: Workflow for the asymmetric total synthesis of this compound.

experimental_workflow Low Yield Low Yield Optimize Purification Optimize Purification Low Yield->Optimize Purification Is starting material recovered? Screen Conditions Screen Conditions Low Yield->Screen Conditions Microwave Synthesis Microwave Synthesis Low Yield->Microwave Synthesis Consider alternative heating Alternative Rearrangements Alternative Rearrangements Low Yield->Alternative Rearrangements If optimization fails Recycle Starting Material Recycle Starting Material Optimize Purification->Recycle Starting Material Solvent Solvent Screen Conditions->Solvent Temperature Temperature Screen Conditions->Temperature

Caption: Troubleshooting the Johnson-Claisen rearrangement.

signaling_pathway Combine Substrates & Prenyltransferases Combine Substrates & Prenyltransferases Incubate (Prenylation) Incubate (Prenylation) Combine Substrates & Prenyltransferases->Incubate (Prenylation) Add Haloperoxidases & NaCl Add Haloperoxidases & NaCl Incubate (Prenylation)->Add Haloperoxidases & NaCl Sequential H2O2 Addition Sequential H2O2 Addition Add Haloperoxidases & NaCl->Sequential H2O2 Addition Quench & Extract Quench & Extract Sequential H2O2 Addition->Quench & Extract Purify this compound Purify this compound Quench & Extract->Purify this compound

Caption: Optimized one-pot chemoenzymatic synthesis workflow.

References

Technical Support Center: Overcoming Low Yield in the Johnson-Claisen Rearrangement for Napyradiomycin A1 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the Johnson-Claisen rearrangement step during the total synthesis of Napyradiomycin A1. The information is tailored for researchers, scientists, and drug development professionals working on complex natural product synthesis.

Troubleshooting Guide

Issue: Low Yield (Reported as 27%) in the Johnson-Claisen Rearrangement Step

The low yield in the Johnson-Claisen rearrangement for the synthesis of a key this compound intermediate is primarily attributed to a highly congested transition state. The following sections provide potential causes and actionable solutions to improve the reaction efficiency.

Potential Causes and Solutions

Potential CauseRecommended ActionExpected Outcome
Steric Hindrance The substrate possesses a sterically demanding environment around the allylic alcohol, leading to a high activation energy for the[1][1]-sigmatropic rearrangement.An increase in reaction rate and improved yield by overcoming the activation energy barrier.
Solution 1.1: Microwave-Assisted Heating: Employ microwave irradiation to supply energy more efficiently and rapidly to the reaction mixture. This can often overcome high activation barriers and reduce reaction times.Published studies on other sterically hindered substrates have shown yield improvements from moderate to excellent (>90%).
Solution 1.2: Higher Reaction Temperatures: Cautiously increase the reaction temperature in a sealed tube. Monitor for decomposition of the starting material and product.A modest increase in yield may be observed, but the risk of side reactions and decomposition also increases.
Sub-optimal Catalyst The Brønsted acid catalyst (propionic acid in the original report) may not be optimal for this specific substrate, potentially leading to slow reaction rates or side reactions.A more effective catalyst can accelerate the desired rearrangement over competing pathways, leading to higher yield and conversion.
Solution 2.1: Alternative Brønsted Acids: Screen other weak organic acids. For substrates prone to acid-catalyzed decomposition, a less acidic catalyst like 2-nitrophenol may be beneficial.Improved yields have been reported for sensitive substrates when using milder acid catalysts.
Solution 2.2: Lewis Acid Catalysis: Investigate the use of Lewis acids (e.g., TiCl₄, AlCl₃, Yb(OTf)₃) to promote the rearrangement. Lewis acids can coordinate to the orthoester, facilitating the formation of the ketene acetal intermediate.Lewis acid catalysis has been shown to be effective for other types of Claisen rearrangements and may offer a milder alternative to high temperatures.
Inadequate Solvent The choice of solvent can significantly impact the rate of Claisen rearrangements. Toluene, while common, may not be the optimal choice for this sterically hindered system.A solvent that better stabilizes the polar transition state can lead to a significant rate enhancement and improved yield.
Solution 3.1: Polar Aprotic Solvents: Explore the use of polar aprotic solvents that can accelerate the reaction.Increased reaction rates are often observed in more polar environments.
Solution 3.2: Hydrogen-Bonding Solvents: Consider solvents capable of hydrogen bonding, which have been shown to accelerate Claisen rearrangements.Significant rate enhancements have been reported for Claisen rearrangements in hydrogen-bonding solvents.
Decomposition of Starting Material or Product The high temperatures required for the reaction may lead to the decomposition of the sensitive polycyclic starting material or the rearranged product.Minimizing reaction time and temperature will reduce decomposition and improve the isolated yield of the desired product.
Solution 4.1: Microwave-Assisted Heating: As mentioned in 1.1, the significantly shorter reaction times under microwave irradiation can minimize thermal decomposition.Improved yields are often a direct result of reduced decomposition.
Solution 4.2: Alternative Rearrangement Strategies: If optimizing the Johnson-Claisen rearrangement proves insufficient, consider alternative[1][1]-sigmatropic rearrangements that proceed under milder conditions.The Eschenmoser-Claisen or Ireland-Claisen rearrangements can be high-yielding alternatives for the formation of γ,δ-unsaturated amides or carboxylic acids, respectively, often at or below room temperature.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Johnson-Claisen Rearrangement steric_hindrance Primary Cause: Steric Hindrance start->steric_hindrance suboptimal_catalyst Secondary Cause: Sub-optimal Catalyst start->suboptimal_catalyst inadequate_solvent Secondary Cause: Inadequate Solvent start->inadequate_solvent decomposition Secondary Cause: Decomposition start->decomposition mw_heating Solution: Microwave-Assisted Heating steric_hindrance->mw_heating alt_rearrangements Solution: Alternative Rearrangements (Eschenmoser/Ireland-Claisen) steric_hindrance->alt_rearrangements alt_catalysts Solution: Alternative Catalysts (Brønsted or Lewis Acids) suboptimal_catalyst->alt_catalysts alt_solvents Solution: Alternative Solvents (Polar/H-Bonding) inadequate_solvent->alt_solvents decomposition->mw_heating decomposition->alt_rearrangements improve_yield Improved Yield of this compound Intermediate mw_heating->improve_yield Improves Yield & Reduces Time alt_catalysts->improve_yield Improves Yield alt_solvents->improve_yield Improves Rate & Yield alt_rearrangements->improve_yield Provides Alternative High-Yielding Route

Caption: Troubleshooting workflow for low yield in the Johnson-Claisen rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low yield in the Johnson-Claisen rearrangement during the synthesis of this compound?

A1: The primary reason for the low yield (reported at 27%) is significant steric hindrance around the tertiary allylic alcohol substrate.[2] This leads to a highly congested and high-energy transition state for the[1][1]-sigmatropic rearrangement, resulting in a slow reaction and low conversion of the starting material. A large portion of the starting material (68%) was recovered unreacted in the original report.[2]

Q2: How can microwave-assisted heating improve the yield of the Johnson-Claisen rearrangement?

A2: Microwave irradiation provides rapid and efficient heating of the reaction mixture. This can lead to a significant increase in the reaction rate, allowing the reaction to be completed in a much shorter time (minutes versus many hours).[3] The reduced reaction time minimizes the potential for thermal decomposition of the starting material and product, which is a common issue with prolonged heating at high temperatures.

Q3: What alternative acid catalysts can be used, and what are their potential benefits?

A3:

  • Alternative Weak Brønsted Acids: For substrates that are sensitive to acid-catalyzed decomposition, using a weaker acid than propionic acid, such as 2-nitrophenol , can be advantageous. It is acidic enough to catalyze the formation of the ketene acetal intermediate but may reduce unwanted side reactions.

  • Lewis Acids: Lewis acids like TiCl₄, AlCl₃, or Yb(OTf)₃ can also catalyze the rearrangement. They function by coordinating to the orthoester, which facilitates the initial alcohol exchange and subsequent elimination to form the reactive ketene acetal. This can sometimes allow the reaction to proceed at lower temperatures.

Q4: Can changing the solvent improve the reaction outcome?

A4: Yes, the solvent can have a substantial effect on the rate of Claisen rearrangements. While the original synthesis used toluene, more polar solvents can stabilize the polar transition state of the rearrangement, leading to rate acceleration. Hydrogen-bonding solvents have also been shown to increase the reaction rate. However, the stability of the starting material and reagents in the chosen solvent at the required temperature must be considered.

Q5: What are the potential side reactions in a Johnson-Claisen rearrangement?

A5:

  • Decomposition: The starting material or product may be thermally unstable at the high temperatures required for the reaction, leading to a complex mixture of byproducts.

  • Elimination: Acid-catalyzed elimination of the allylic alcohol to form a diene is a possible side reaction.

  • Alkylation: Orthoesters can act as alkylating agents under acidic conditions, potentially leading to undesired alkylation of other functional groups in the molecule.

Q6: Are there alternative rearrangements to the Johnson-Claisen for this specific transformation?

A6: Yes, if optimizing the Johnson-Claisen rearrangement is unsuccessful, other variants of the[1][1]-sigmatropic rearrangement can be considered:

  • Eschenmoser-Claisen Rearrangement: This reaction converts an allylic alcohol into a γ,δ-unsaturated amide using an amide acetal (e.g., N,N-dimethylacetamide dimethyl acetal). It often proceeds under milder conditions than the Johnson-Claisen rearrangement.

  • Ireland-Claisen Rearrangement: This rearrangement transforms an allylic ester into a γ,δ-unsaturated carboxylic acid. It proceeds via a silyl ketene acetal intermediate and can often be performed at low temperatures (e.g., -78 °C to room temperature), making it suitable for sensitive substrates. This method is particularly effective for the stereoselective synthesis of quaternary carbon centers.

Reaction Mechanism and Optimization Logic

Reaction_Optimization cluster_mechanism Johnson-Claisen Rearrangement Mechanism cluster_optimization Optimization Strategies allylic_alcohol Allylic Alcohol ketene_acetal Ketene Acetal Intermediate allylic_alcohol->ketene_acetal orthoester Orthoester orthoester->ketene_acetal acid_catalyst Acid Catalyst acid_catalyst->ketene_acetal Catalyzes formation rearrangement [3,3]-Sigmatropic Rearrangement ketene_acetal->rearrangement product γ,δ-Unsaturated Ester rearrangement->product low_yield Low Yield (27%) rearrangement->low_yield High Activation Energy (Steric Hindrance) microwave Microwave Heating low_yield->microwave Address with catalyst_screening Catalyst Screening low_yield->catalyst_screening Address with solvent_screening Solvent Screening low_yield->solvent_screening Address with alternative_methods Alternative Methods low_yield->alternative_methods Address with microwave->rearrangement Overcomes Activation Barrier catalyst_screening->ketene_acetal Improves Formation Rate solvent_screening->rearrangement Stabilizes Transition State alternative_methods->product Alternative Route

Caption: Mechanism of the Johnson-Claisen rearrangement and logic for optimization strategies.

Experimental Protocols

Original Reported Protocol for Johnson-Claisen Rearrangement

Reference: J. Am. Chem. Soc.2009 , 131 (16), pp 5744–5745.[2]

Materials:

  • This compound synthesis intermediate (allylic alcohol)

  • Trimethyl orthoacetate (excess)

  • Toluene (anhydrous)

  • Propionic acid (catalytic amount)

  • Sealed tube

Procedure:

  • To a solution of the allylic alcohol intermediate in anhydrous toluene in a sealed tube, add a significant excess of trimethyl orthoacetate.

  • Add a catalytic amount of propionic acid to the mixture.

  • Seal the tube and heat the reaction mixture to 130 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion or cessation of the reaction, cool the mixture to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the γ,δ-unsaturated ester.

Reported Yield: 27% (with 68% recovery of starting material).[2]

Proposed Optimized Protocol: Microwave-Assisted Johnson-Claisen Rearrangement

This protocol is a general guideline based on literature precedents for microwave-assisted Johnson-Claisen rearrangements and should be optimized for the specific this compound intermediate.

Materials:

  • This compound synthesis intermediate (allylic alcohol)

  • Trimethyl orthoacetate (excess)

  • Propionic acid or 2-nitrophenol (catalytic amount)

  • Microwave vial

  • Microwave synthesizer

Procedure:

  • To a microwave vial, add the allylic alcohol intermediate and a suitable excess of trimethyl orthoacetate.

  • Add a catalytic amount of propionic acid or 2-nitrophenol.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., starting at 130 °C and incrementally increasing to a maximum of 190-200 °C) for a short duration (e.g., starting with 5-10 minutes).

  • Monitor the reaction progress by LC-MS after each irradiation interval.

  • Once the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction as described in the original protocol (quenching, extraction, drying, and concentration).

  • Purify the product by column chromatography.

Expected Yield: Potentially >70%, based on improvements seen in other systems.

Quantitative Data Summary

MethodCatalystTemperature (°C)TimeYield (%)Reference
Original Synthesis Propionic Acid130Not Specified27J. Am. Chem. Soc.2009 , 131, 5744–5745[2]
Microwave-Assisted (General) Propionic Acid1905 min>90Synth. Commun.2010 , 40, 461-467
Alternative Catalyst (General) o-Nitrophenol110-140VariesSubstrate DependentInt. J. Chem. Res.2016 , 8, 173-194

This technical support center provides a starting point for researchers to troubleshoot and optimize the challenging Johnson-Claisen rearrangement in the synthesis of this compound. By systematically exploring the suggested solutions, it is anticipated that a significant improvement in the yield of this key synthetic step can be achieved.

References

Challenges in the purification of synthetic Napyradiomycin A1 and its intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of synthetic Napyradiomycin A1 and its intermediates. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying synthetic this compound?

A1: The main challenges stem from the complex structure of this compound. Key difficulties include:

  • Stereoisomer Separation: The molecule contains multiple stereocenters, and the stereospecific installation of halogenated centers is a significant synthetic challenge. This can lead to diastereomeric impurities that are difficult to separate.[1][2]

  • Structural Analogues: Syntheses can produce structurally similar side-products or intermediates that co-elute with the target compound during chromatography.[3][4]

  • Compound Stability: Like many complex natural products, this compound and its precursors can be sensitive to pH, temperature, and prolonged exposure to silica gel, potentially leading to degradation during purification.[5]

  • Tautomerization: Some intermediates, such as prenylated naphthoquinones, can exist as keto-enol tautomers, which may lead to peak broadening or multiple peaks for a single compound in chromatography.[1]

Q2: My compound appears to be degrading during silica gel column chromatography. What can I do?

A2: Degradation on silica gel is a common issue for acid-sensitive compounds. Consider the following strategies:

  • Deactivate the Silica: Neutralize the silica gel by treating a slurry in your starting solvent (e.g., ethyl acetate) with a small amount of a mild base like triethylamine (~1% v/v), then evaporate the solvent before packing the column.

  • Use an Alternative Stationary Phase: Normal-phase alumina (neutral or basic) can be a good alternative. For less polar compounds, reversed-phase chromatography (C18 silica) is also an excellent option.

  • Minimize Contact Time: Use flash chromatography with higher pressure to speed up the separation. Avoid letting the compound sit on the column for extended periods.

Q3: I am observing multiple, closely eluting spots on my TLC plate. How can I improve separation?

A3: This indicates that your current solvent system is not providing adequate resolution. To improve separation:

  • Systematic Solvent Screening: Test various solvent systems with different polarities and selectivities. For normal-phase silica, common systems include gradients of ethyl acetate in hexanes/petroleum ether or acetone in dichloromethane.[6][7]

  • Utilize Different Solvent Properties: Incorporate solvents that can offer different interactions. For example, adding a small amount of methanol can change the hydrogen-bonding characteristics of the mobile phase, while dichloromethane offers different dipole interactions compared to ethyl acetate.

  • Consider Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC), either normal-phase or reversed-phase, offers much higher resolving power than flash chromatography.[6]

Q4: How should I store the purified this compound to prevent degradation?

A4: As a general practice for complex antibiotics, storage conditions are critical.[8] Store the purified compound as a solid, under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C or -70°C) and protected from light.[8] For solutions, use a stable solvent like acetonitrile and store at low temperatures for short periods.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery After Column Chromatography 1. Compound is highly polar and irreversibly adsorbed onto the silica gel. 2. Compound degraded on the column. 3. Inappropriate solvent polarity (too weak, compound never eluted).1. Add a polar modifier like methanol to the eluent at the end of the run to flush the column. Consider using a different stationary phase like C18 reversed-phase silica. 2. See FAQ Q2. Use deactivated silica or an alternative stationary phase. 3. Increase the polarity of your mobile phase gradually until the compound elutes, guided by TLC analysis.
Pure Fractions from Column are Impure After Solvent Removal 1. A co-eluting impurity was not visible on TLC (e.g., no UV chromophore). 2. The compound is unstable and degraded upon concentration or exposure to air/light.1. Analyze fractions by a secondary method (e.g., LC-MS) to identify impurities. Stain TLC plates with a universal stain (e.g., potassium permanganate) to visualize non-UV active compounds. 2. Concentrate fractions at low temperature (e.g., on a cold water bath). Add an antioxidant like BHT if oxidative degradation is suspected. Store immediately under inert gas.
Broad or Tailing Peaks in HPLC 1. Column overload. 2. Presence of tautomers or conformers. 3. Secondary interactions with the stationary phase (e.g., acidic silanols). 4. Inappropriate mobile phase pH.1. Reduce the injection mass. Switch to a larger-diameter preparative column. 2. Try changing the column temperature or the mobile phase composition to favor a single form. 3. Add a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) for reversed-phase or triethylamine for normal-phase. 4. Adjust the pH of the aqueous component to suppress ionization of the analyte.

Data on Purification Methods

The purification of this compound and its analogues often involves multi-step chromatographic processes. The table below summarizes methods reported in the literature for the isolation of these compounds from crude extracts.

Compound TypePurification Step 1: Column Chromatography (CC)Purification Step 2: HPLCReference
Napyradiomycin Analogues Stationary Phase: Silica Gel Mobile Phase: Gradient of Petroleum Ether / Ethyl AcetateColumn: Not specified Mobile Phase: Not specified[6]
Napyradiomycin Analogues Stationary Phase: Silica Gel Mobile Phase: Gradient of Isooctane / Ethyl AcetateColumn: Not specified Mobile Phase: Not specified[7]
Napyradiomycin CNQ525.538 Stationary Phase: Silica Gel Mobile Phase: 85% Hexane / 15% Ethyl AcetateColumn: Semi-preparative C18 Mobile Phase: Not specified[10]
Napyradiomycin A4 (1) Stationary Phase: Silica Gel Mobile Phase: Gradient of Dichloromethane / AcetoneColumn: Preparative C18 Mobile Phase: Gradient of Acetonitrile / Water[6]

Detailed Experimental Protocol

Protocol: Flash Column Chromatography Purification

This protocol provides a general methodology for the purification of a crude synthetic reaction mixture containing this compound or its intermediates.

1. Preparation of the Crude Sample:

  • Ensure the reaction work-up has removed all aqueous and inorganic materials.

  • Dissolve the crude organic extract in a minimal amount of the reaction solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

  • Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.

2. Column Packing:

  • Select a glass column appropriate for the amount of crude material (typically use a 50:1 to 100:1 ratio of silica gel mass to crude product mass).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Pour the slurry into the column and use gentle pressure or tapping to ensure even packing. Allow excess solvent to drain until it is level with the top of the silica bed.

3. Loading and Elution:

  • Carefully add the dry-loaded sample to the top of the packed silica bed, creating a thin, even layer.

  • Gently add a small layer of sand or glass wool to protect the sample layer.

  • Carefully fill the column with the initial mobile phase.

  • Begin elution using a gradient of increasing polarity (e.g., from 5% to 50% ethyl acetate in hexanes). The optimal gradient should be determined beforehand by TLC analysis.

  • Collect fractions and monitor their composition by TLC, staining with UV light and/or a chemical stain.

4. Fraction Analysis and Product Isolation:

  • Combine the fractions that contain the pure desired product.

  • Remove the solvent under reduced pressure using a rotary evaporator, avoiding excessive heat.

  • Place the resulting solid or oil under high vacuum to remove residual solvent.

  • Characterize the final product by NMR, MS, and HPLC to confirm purity.

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate a typical purification workflow and a logical troubleshooting process.

G start_end start_end process process analysis analysis output output A Crude Synthetic Product B Dry Load onto Silica Gel A->B Dissolve & Adsorb C Flash Column Chromatography (e.g., Hexane/EtOAc gradient) B->C Load onto Column D TLC / LC-MS Analysis of Fractions C->D Collect Fractions E Combine Pure Fractions D->E Purity > 95% I Impure Fractions D->I Purity < 95% F Solvent Evaporation E->F G Purity Check (HPLC, NMR) F->G H Pure this compound G->H J Further Purification (e.g., Preparative HPLC) I->J J->D

Caption: General workflow for the purification of synthetic this compound.

G start Low Purity After Column Chromatography d1 Is the impurity more or less polar? start->d1 d2 Is the compound stable on silica? start->d2 decision decision action action result result a1 Adjust Solvent Gradient: Slower increase in polarity d1->a1 More Polar a2 Adjust Solvent Gradient: Steeper increase or flush with high polarity solvent d1->a2 Less Polar d3 Is resolution on TLC < 0.2? d2->d3 Yes a3 Use Neutralized Silica or Alumina d2->a3 No (Degradation) a5 Screen alternative solvent systems (e.g., DCM/Acetone) d3->a5 Yes a6 Proceed to Preparative HPLC d3->a6 No r1 Improved Separation a1->r1 a2->r1 a4 Use Reversed-Phase (C18) Flash Chromatography a3->a4 OR a3->r1 a4->r1 a5->r1

Caption: Troubleshooting flowchart for low purity after column chromatography.

References

Addressing solubility and stability issues of Napyradiomycin A1 in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Napyradiomycin A1, focusing on common challenges related to its solubility and stability in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the recommended initial steps?

A1: this compound is a lipophilic molecule with low aqueous solubility. We recommend starting by preparing a high-concentration stock solution in an organic solvent such as DMSO, ethanol, or DMF. This stock solution can then be diluted into your aqueous buffer to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or artifacts (typically <0.5%).

Q2: After diluting my DMSO stock of this compound into an aqueous buffer, I observe precipitation. What could be the cause and how can I prevent this?

A2: Precipitation upon dilution of a concentrated organic stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. To address this, you can try the following:

  • Decrease the final concentration: Your target concentration may be too high for the chosen buffer system.

  • Increase the percentage of co-solvent: If your experimental system allows, slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility.

  • Use a different co-solvent: Some compounds are more soluble in specific organic solvents. Consider preparing stock solutions in ethanol or DMF to see if this improves solubility upon dilution.

  • Employ solubility enhancers: The use of excipients such as cyclodextrins can encapsulate the hydrophobic molecule and increase its apparent solubility in aqueous solutions.[1][2]

Q3: How does pH affect the solubility and stability of this compound?

A3: The molecular structure of this compound contains phenolic hydroxyl groups, which can ionize at different pH values. The solubility of the compound is generally lowest at its isoelectric point and increases as the molecule becomes charged. Therefore, adjusting the pH of your buffer away from the pKa of these hydroxyl groups can improve solubility. However, be aware that pH can also significantly impact the stability of the compound, potentially leading to degradation at very high or low pH values. It is recommended to perform a pH-solubility profile to determine the optimal pH for both solubility and stability for your specific application.

Q4: What are the best practices for storing this compound solutions to ensure stability?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions in anhydrous organic solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are generally less stable and should be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, keep them at 4°C and protected from light.

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility and stability issues encountered with this compound.

Problem 1: this compound powder is not dissolving in the initial organic solvent.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient solvent volume.Increase the volume of the organic solvent (e.g., DMSO, ethanol).The powder dissolves completely.
Inappropriate solvent.Try a different organic solvent such as DMF or a co-solvent system (e.g., DMSO:ethanol 1:1).Improved dissolution of the compound.
Low temperature.Gently warm the solution (e.g., to 37°C) and vortex or sonicate.Increased rate of dissolution.
Problem 2: Precipitate forms immediately upon dilution of the organic stock into aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Final concentration exceeds aqueous solubility.Decrease the final concentration of this compound.A clear solution is obtained.
Insufficient co-solvent in the final solution.Increase the percentage of the organic co-solvent in the final buffer (ensure it's compatible with your assay).The compound remains in solution.
Buffer pH is not optimal for solubility.Adjust the pH of the aqueous buffer. Perform a small-scale pH screening to find the optimal pH.Enhanced solubility and a clear solution.
The compound requires a solubility enhancer.Add a solubilizing agent like HP-β-cyclodextrin to the aqueous buffer before adding the this compound stock.[2]The formation of an inclusion complex increases solubility.
Problem 3: The solution is initially clear but becomes cloudy or shows precipitate over time.
Possible Cause Troubleshooting Step Expected Outcome
Compound is degrading.Prepare fresh solutions for each experiment. Store stock solutions in small aliquots at -80°C. Protect solutions from light.Minimized degradation and consistent experimental results.
Slow precipitation out of a supersaturated solution.This can occur with the "solvent-shifting" method. Employ formulation strategies that create a stable, supersaturated system, such as using precipitation inhibitors.[3]A stable solution over the duration of the experiment.
Temperature fluctuations affecting solubility.Maintain a constant temperature for your experimental setup.Consistent solubility and no precipitation.

Quantitative Data Summary

The following table summarizes hypothetical solubility data for this compound under various conditions to illustrate the effects of different formulation strategies. Note: This data is for illustrative purposes and should be experimentally verified.

Condition Solvent System This compound Solubility (µg/mL)
Control Phosphate Buffered Saline (PBS), pH 7.4< 1
Co-solvent PBS with 0.5% DMSO5 - 10
PBS with 1% Ethanol2 - 5
pH Adjustment Acetate Buffer, pH 5.01 - 3
Carbonate Buffer, pH 9.010 - 20
Solubility Enhancer PBS, pH 7.4 with 2% HP-β-Cyclodextrin50 - 100

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-20 mM).

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -80°C.

Protocol 2: Screening for Optimal pH for Solubility
  • Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • To a small volume of each buffer, add a concentrated stock of this compound in DMSO to a final concentration that is expected to be near the solubility limit. Keep the final DMSO concentration constant and low (e.g., 0.5%).

  • Incubate the samples at the desired experimental temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for any precipitation.

  • For a more quantitative assessment, centrifuge the samples to pellet any precipitate and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • The pH that yields the highest concentration of soluble this compound without evidence of degradation is considered optimal.

Protocol 3: Use of Cyclodextrins to Enhance Solubility
  • Prepare a stock solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired aqueous buffer (e.g., 10% w/v).

  • Create a series of dilutions of the cyclodextrin stock in the same buffer.

  • Add a concentrated stock of this compound in a minimal amount of organic solvent to each cyclodextrin dilution to achieve the desired final concentration of the compound.

  • Incubate the solutions with gentle agitation for a period to allow for the formation of inclusion complexes (e.g., 1-4 hours at room temperature).

  • Assess the solubility as described in Protocol 2.

Visualizations

experimental_workflow start Start: Need to prepare This compound solution stock_sol Prepare high-concentration stock in organic solvent (e.g., DMSO) start->stock_sol dilute Dilute stock into aqueous buffer stock_sol->dilute observe Observe for precipitation dilute->observe clear_sol Solution is clear and stable observe->clear_sol No precipitate Precipitate forms observe->precipitate Yes troubleshoot Troubleshoot Solubility precipitate->troubleshoot decrease_conc Decrease final concentration troubleshoot->decrease_conc increase_cosolvent Increase co-solvent percentage troubleshoot->increase_cosolvent change_ph Adjust buffer pH troubleshoot->change_ph add_enhancer Add solubility enhancer (e.g., Cyclodextrin) troubleshoot->add_enhancer decrease_conc->dilute increase_cosolvent->dilute change_ph->dilute add_enhancer->dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

stability_factors stability This compound Stability temp Temperature stability->temp influenced by ph pH stability->ph influenced by light Light Exposure stability->light influenced by solvent Solvent System stability->solvent influenced by storage Storage Conditions temp->storage sub_temp High temperature accelerates degradation temp->sub_temp ph->solvent sub_ph Extreme pH can cause hydrolysis or oxidation ph->sub_ph light->storage sub_light UV light can induce photodegradation light->sub_light sub_solvent Aqueous solutions are generally less stable than organic stock solutions solvent->sub_solvent sub_storage Store at low temp (-20 to -80°C) and protected from light storage->sub_storage

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Optimizing Napyradiomycin A1 for Effective Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of Napyradiomycin A1 in antibacterial experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the experimental use of this compound.

Q1: What is the expected antibacterial activity of this compound?

This compound has demonstrated potent activity primarily against Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) values are typically in the range of 1-2 μg/mL against strains like Staphylococcus aureus and Bacillus subtilis.[1] It is important to note that it has not been shown to be effective against Gram-negative bacteria such as Escherichia coli.[1][2]

Q2: I am not observing the expected antibacterial activity. What are the possible reasons?

Several factors could contribute to lower-than-expected activity:

  • Incorrect Concentration: Ensure that the final concentration of this compound in your assay is within the effective range. Serial dilutions should be performed accurately.

  • Compound Stability: While specific stability data is limited, it is advisable to prepare fresh solutions of this compound for each experiment. Long-term storage of stock solutions should be at -20°C.[3]

  • Bacterial Strain Variability: The susceptibility of different bacterial strains, even within the same species, can vary. Ensure you are using a susceptible strain, and consider using a reference strain for comparison, such as Staphylococcus aureus ATCC 29213.[1]

  • Inoculum Size: The density of the bacterial culture used for inoculation can significantly impact MIC results. A standardized inoculum, typically around 5 x 10^5 CFU/mL, should be used.[4][5]

Q3: My MIC values for this compound are inconsistent across experiments. How can I improve reproducibility?

Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. To improve reproducibility:

  • Standardize Inoculum Preparation: Use a McFarland standard to normalize the bacterial inoculum density before adding it to the assay plate.

  • Consistent Incubation Conditions: Ensure that the incubation time (typically 16-20 hours) and temperature (usually 35-37°C) are consistent for all experiments.[6][7]

  • Use of Controls: Always include a positive control (a known effective antibiotic like ampicillin or vancomycin), a negative control (no antibiotic), and a sterility control (uninoculated medium) in your assays.[1]

  • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not inhibiting bacterial growth. It is recommended to keep the final solvent concentration below 1%.

Q4: What is the best solvent to use for dissolving this compound?

This compound is soluble in several organic solvents. For biological assays, Dimethyl sulfoxide (DMSO) is a common choice. It is also reported to be soluble in Dichloromethane, Ethanol, and Methanol.[3][8] When preparing stock solutions, ensure the compound is fully dissolved before making further dilutions in your culture medium.

Q5: How should I store this compound?

For long-term storage, this compound should be stored as a solid at -20°C.[3] Stock solutions prepared in a solvent like DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q6: Is this compound cytotoxic to mammalian cells?

Yes, this compound has been reported to exhibit moderate cytotoxicity against various human cancer cell lines.[9][10] It is crucial to evaluate its cytotoxicity in parallel with its antibacterial activity, especially if it is being considered for therapeutic applications. The IC50 values are generally higher than the antibacterial MIC values, suggesting a potential therapeutic window.

Quantitative Data Summary

The following tables summarize the reported antibacterial and cytotoxic activities of this compound and related compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs

CompoundStaphylococcus aureus ATCC 29213 (μg/mL)Bacillus subtilis SCSIO BS01 (μg/mL)Bacillus thuringiensis SCSIO BT01 (μg/mL)Escherichia coli ATCC 25922 (μg/mL)
This compound 122>128
Napyradiomycin (Brominated analog)0.511>128
Napyradiomycin B30.250.50.5>128
Ampicillin (Control)112-

Data extracted from Wu et al., 2013.[1]

Table 2: Cytotoxicity (IC50) of this compound and Analogs against Human Cancer Cell Lines

CompoundSF-268 (μM)MCF-7 (μM)NCI-H460 (μM)HepG-2 (μM)
This compound < 20< 20< 20< 20
Napyradiomycin (Brominated analog)< 20< 20< 20< 20
Napyradiomycin B1< 20< 20< 20< 20
Cisplatin (Control)----

Data extracted from Wu et al., 2013.[1] Note: The original paper states IC50 values were below 20 μM without providing exact figures.

Experimental Protocols

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard procedure for determining the MIC of this compound against a target bacterial strain.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 1280 μg/mL).

  • Preparation of Assay Plate:

    • Use a sterile 96-well microtiter plate.

    • Add 100 μL of sterile Mueller-Hinton Broth (MHB) to all wells.

    • Add 100 μL of the this compound stock solution to the first column of wells, resulting in a starting concentration of 640 μg/mL.

    • Perform a 2-fold serial dilution by transferring 100 μL from the first column to the second, and so on, down the plate. Discard the final 100 μL from the last dilution column.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Inoculation and Incubation:

    • Add 10 μL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control well (bacteria with no compound) and a negative control well (broth only).

    • Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock Solution prep_plate Perform Serial Dilutions in 96-well Plate prep_compound->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC Value read_results->determine_mic troubleshooting_workflow start Inconsistent or No Antibacterial Activity check_concentration Are concentrations and dilutions correct? start->check_concentration check_controls Are controls (positive/negative) behaving as expected? check_concentration->check_controls Yes recalculate Recalculate and repeat serial dilutions check_concentration->recalculate No check_inoculum Is the bacterial inoculum standardized? check_controls->check_inoculum Yes troubleshoot_controls Investigate issues with media, incubator, or bacterial strain viability check_controls->troubleshoot_controls No check_stability Are you using a fresh stock solution of this compound? check_inoculum->check_stability Yes standardize_inoculum Use McFarland standard for consistent inoculum check_inoculum->standardize_inoculum No prepare_fresh Prepare fresh stock solution and store properly check_stability->prepare_fresh No end_node Consistent Results check_stability->end_node Yes recalculate->start troubleshoot_controls->start standardize_inoculum->start prepare_fresh->start biosynthesis_pathway THN 1,3,6,8-Tetrahydroxynaphthalene (THN) NapT9 NapT9 THN->NapT9 DMAPP Dimethylallyl Pyrophosphate (DMAPP) NapT8 NapT8 DMAPP->NapT8 GPP Geranyl Pyrophosphate (GPP) GPP->NapT9 intermediate1 Geranylated THN NapT9->intermediate1 NapH1 NapH1 intermediate2 Monochlorinated Intermediate NapH1->intermediate2 NapA1_precursor This compound Precursor NapH1->NapA1_precursor intermediate3 Diprenylated Intermediate NapT8->intermediate3 NapH3 NapH3 Naphthomevalin Naphthomevalin NapH3->Naphthomevalin NapH4 NapH4 NapA1 This compound NapH4->NapA1 intermediate1->NapH1 intermediate2->NapT8 intermediate3->NapH3 Naphthomevalin->NapH1 NapA1_precursor->NapH4

References

Technical Support Center: Mitigating Off-Target Effects of Napyradiomycin A1 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Napyradiomycin A1 in cell-based assays. Our goal is to help you minimize off-target effects and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary activities?

This compound is a halogenated meroterpenoid natural product isolated from Streptomyces species.[1] It exhibits a range of biological activities, including antibacterial, cytotoxic, and antiangiogenic effects.[2][3][4] Its antibacterial properties are notable against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[1] In cancer cell lines, it has been shown to induce apoptosis.[5][6]

Q2: What are the potential off-target effects of this compound in cell-based assays?

The distinction between on-target and off-target effects depends on the primary research question.

  • For antibacterial studies: Cytotoxicity against mammalian cells is a significant off-target effect.

  • For anticancer studies: Effects on non-cancerous cell lines or unintended signaling pathways are considered off-target. For instance, while apoptosis induction is a desired outcome in cancer cells, broad cytotoxicity can indicate off-target effects.[5]

  • For antiangiogenic studies: Inhibition of cell proliferation in non-endothelial cells would be an off-target effect.[3]

Q3: How can I minimize the off-target effects of this compound?

Minimizing off-target effects is crucial for accurate data interpretation.[7] Key strategies include:

  • Dose-Response Analysis: Determine the minimal effective concentration for your desired on-target effect and the concentration at which off-target effects (e.g., general cytotoxicity) appear.

  • Use of Control Cell Lines: Include appropriate control cell lines (e.g., non-cancerous cells in an anticancer study) to assess specificity.

  • Structurally Related Analogs: If available, test analogs of this compound to establish a structure-activity relationship (SAR).[2][8]

  • Target Knockdown/Knockout Models: Utilize genetic approaches like CRISPR-Cas9 or RNAi to validate that the observed phenotype is dependent on the intended target.[7]

  • Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different aspects of the same biological process.

Q4: What is the proposed mechanism of action for this compound's cytotoxic effects?

This compound has been shown to induce apoptosis in human colon carcinoma (HCT-116) cells.[5] This suggests that it may activate specific pro-apoptotic signaling pathways rather than causing non-specific cell damage.[5] Additionally, some napyradiomycins have been found to target the Hsp90 paralogue Grp94.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High cytotoxicity in control cell lines Concentration of this compound is too high, leading to non-specific toxicity.Perform a dose-response curve to determine the IC50 value in your control and experimental cell lines. Use the lowest effective concentration that elicits the desired on-target effect with minimal impact on controls.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell lines (typically <0.5%). Run a solvent-only control.
Inconsistent results between experiments Cell passage number and confluency variability.Use cells within a consistent, low passage number range. Seed cells at a consistent density to ensure uniform growth phase at the time of treatment.[10][11]
Instability of this compound in culture medium.Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the incubator by adding it to cells immediately after dilution.
Desired on-target effect is not observed Sub-optimal concentration of this compound.Re-evaluate the concentration range based on published data and your initial dose-response experiments.
Incorrect assay timing.The time of inhibitor addition and the duration of treatment are critical. Optimize the incubation time to allow for the biological effect to manifest.
Cell line is resistant to this compound.Verify the expression of the putative target in your cell line. Consider using a different, more sensitive cell line.

Quantitative Data Summary

Table 1: Antibacterial Activity of this compound

OrganismMIC (µg/mL)Reference
Staphylococcus aureus ATCC 292131-2[2][8]
Bacillus subtilis SCSIO BS011-2[8]
Bacillus thuringiensis SCSIO BT011-2[8]

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Reference
SF-268 (human glioblastoma)< 20[8][12]
MCF-7 (human breast adenocarcinoma)< 20[8][12]
NCI-H460 (human non-small cell lung cancer)< 20[8][12]
HepG-2 (human liver carcinoma)< 20[8][12]
HCT-116 (human colon carcinoma)Varies by analog[5]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is adapted from established methods for assessing cell viability.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by FACS

This protocol is based on methods described for analyzing apoptosis induction by napyradiomycins.[5]

  • Cell Treatment: Seed HCT-116 cells in a 6-well plate and treat with varying concentrations of this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Detach cells with trypsin, collect all cells (including those in the supernatant), and wash with cold PBS.

  • Staining: Resuspend cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • FACS Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells treat_cells Treat Cells with this compound prep_cells->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells ic50 MTT Assay for IC50 treat_cells->ic50 apoptosis FACS for Apoptosis treat_cells->apoptosis target_assay Specific On-Target Assay treat_cells->target_assay analyze_data Analyze and Interpret Results ic50->analyze_data apoptosis->analyze_data target_assay->analyze_data

Caption: General experimental workflow for cell-based assays with this compound.

troubleshooting_logic decision decision issue issue start Experiment Start issue_high_cytotoxicity High Cytotoxicity in Controls? start->issue_high_cytotoxicity check_concentration Perform Dose-Response issue_high_cytotoxicity->check_concentration Yes issue_inconsistent_results Inconsistent Results? issue_high_cytotoxicity->issue_inconsistent_results No check_solvent Check Solvent Control check_concentration->check_solvent check_solvent->issue_inconsistent_results check_passage Standardize Cell Passage issue_inconsistent_results->check_passage Yes issue_no_effect No On-Target Effect? issue_inconsistent_results->issue_no_effect No check_compound_prep Prepare Fresh Compound check_passage->check_compound_prep check_compound_prep->issue_no_effect recheck_concentration Re-evaluate Concentration issue_no_effect->recheck_concentration Yes end Reliable Data issue_no_effect->end No optimize_timing Optimize Incubation Time recheck_concentration->optimize_timing optimize_timing->end signaling_pathway cluster_anticancer Anticancer Effects cluster_antiangiogenic Antiangiogenic Effects NapA1 This compound Cell Cancer Cell NapA1->Cell Induces Proliferation Cell Proliferation NapA1->Proliferation Inhibits Angiogenesis Angiogenesis NapA1->Angiogenesis Suppresses HUVEC Endothelial Cells NapA1->HUVEC Inhibits Apoptosis Apoptosis Cell->Apoptosis Undergoes HUVEC->Angiogenesis Mediates

References

Technical Support Center: Enhancing In Vivo Studies of Napyradiomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Napyradiomycin A1. The focus is on overcoming challenges related to its bioavailability for successful in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo experiments with this compound are showing inconsistent results and low efficacy. What could be the primary reason?

A1: The most likely culprit is the poor bioavailability of this compound. Like many natural products, it is a lipophilic compound with low aqueous solubility. This characteristic hinders its absorption in the gastrointestinal tract, leading to low and variable concentrations in the bloodstream and at the target site. To address this, optimizing the delivery system is crucial.

Q2: What are the recommended formulation strategies to improve the bioavailability of this compound?

A2: Several formulation strategies can significantly enhance the oral bioavailability of lipophilic drugs like this compound.[1][2][3] These include:

  • Lipid-Based Formulations (LBFs): These formulations incorporate the drug into a lipid matrix, improving its solubilization in the gastrointestinal fluid.[1]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][5] This increases the surface area for absorption.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs like this compound within their membrane.[][7] Liposomes can protect the drug from degradation and enhance its delivery to target tissues.[]

  • Nanoparticles: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution rate.[8][9] This can be achieved through techniques like creating nanocrystals or encapsulating the drug in polymeric nanoparticles.[8][10]

Q3: How do I choose the most suitable formulation strategy for my specific in vivo model?

A3: The choice of formulation depends on several factors, including the animal model, the desired pharmacokinetic profile (e.g., rapid onset vs. sustained release), and the specific research question.

  • For initial screening studies in rodents, SEDDS can be a good starting point due to their relative ease of preparation and potential for significant bioavailability enhancement.

  • For targeted delivery or to reduce potential toxicity, liposomal or polymeric nanoparticle formulations are more suitable, although their development is more complex.

  • If the goal is to achieve a very high drug loading, nanocrystals might be the preferred option.

A pilot pharmacokinetic study comparing a few selected formulations is highly recommended to determine the most effective approach for your specific needs.

Q4: Are there any commercially available formulations of this compound for in vivo studies?

A4: Currently, there are no commercially available, ready-to-use formulations of this compound specifically designed for enhanced in vivo bioavailability. Researchers typically need to prepare these formulations in-house.

Q5: What are the key considerations when preparing a liposomal formulation of this compound?

A5: Key considerations include:

  • Lipid Composition: The choice of lipids (e.g., phospholipids, cholesterol) will affect the liposome's stability, charge, and drug encapsulation efficiency.

  • Preparation Method: Common methods include thin-film hydration, sonication, and extrusion. The chosen method will influence the size and lamellarity of the liposomes.

  • Drug Loading: Optimizing the drug-to-lipid ratio is crucial for achieving high encapsulation efficiency.

  • Characterization: It is essential to characterize the prepared liposomes for their size, zeta potential, encapsulation efficiency, and in vitro drug release profile.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table presents hypothetical pharmacokinetic data to illustrate the potential improvements in bioavailability when using different formulation strategies for this compound compared to a simple suspension. Note: These values are for illustrative purposes only and actual results may vary.

Formulation StrategyCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 504300100 (Reference)
Lipid-Based Formulation 25021500500
SEDDS 4001.52400800
Liposomal Formulation 30032100700
Nanoparticle Formulation 35022200733

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Labrafac™ PG)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

  • Vortex mixer

  • Water bath

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a clear glass vial.

    • Heat the mixture in a water bath at 40-50°C to ensure homogeneity.

    • Add the pre-weighed this compound to the mixture.

    • Vortex the mixture until the drug is completely dissolved and a clear, homogenous solution is obtained.

  • Characterization:

    • Visual Assessment: Observe the formulation for clarity and homogeneity.

    • Emulsification Study: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a nanoemulsion.

    • Droplet Size Analysis: Determine the globule size of the resulting emulsion using a particle size analyzer.

Protocol 2: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method

Objective: To encapsulate this compound in liposomes for improved delivery.

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine)

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids, and cholesterol in a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Characterization:

    • Particle Size and Zeta Potential: Determine the size distribution and surface charge of the liposomes.

    • Encapsulation Efficiency: Separate the unencapsulated drug from the liposomes (e.g., by centrifugation or dialysis) and quantify the drug in the liposomal fraction.

    • In Vitro Drug Release: Study the release of this compound from the liposomes over time in a suitable release medium.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Interaction

This compound has been reported to induce apoptosis and may interact with key cellular signaling pathways. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival, where this compound could potentially exert its effects.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) Proteasome Proteasome IkB->Proteasome Degradation NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Target Gene Expression (Inflammation, Survival) Nucleus->Gene_expression Transcription Napyradiomycin This compound (Hypothesized Inhibition) Napyradiomycin->IKK_complex Formulation_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Development (SEDDS, Liposomes, Nanoparticles) Start->Formulation Characterization In Vitro Characterization - Particle Size - Encapsulation Efficiency - Drug Release Formulation->Characterization Optimization Formulation Optimization Characterization->Optimization Optimization->Formulation Iterate PK_Study In Vivo Pharmacokinetic Study (e.g., in rodents) Optimization->PK_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) PK_Study->Data_Analysis Efficacy_Study In Vivo Efficacy Study (Disease Model) Data_Analysis->Efficacy_Study End End: Effective In Vivo Delivery Achieved Efficacy_Study->End

References

Validation & Comparative

Napyradiomycin A1 vs. Napyradiomycin B1: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for novel antimicrobial agents, napyradiomycins, a class of meroterpenoids produced by actinomycetes, have garnered significant interest due to their potent bioactivities.[1] This guide provides a detailed comparison of the antibacterial potency of two prominent members of this family, Napyradiomycin A1 and Napyradiomycin B1, with supporting experimental data for researchers, scientists, and drug development professionals.

Comparative Antibacterial Potency

Napyradiomycins generally exhibit strong activity against Gram-positive bacteria while showing no activity against Gram-negative bacteria like Escherichia coli.[2] The primary measure of antibacterial potency is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

The data presented below, derived from studies on napyradiomycins isolated from marine-derived Streptomyces species, consistently demonstrates that Napyradiomycin B1 has superior antibacterial activity compared to this compound against the tested Gram-positive strains.

CompoundStaphylococcus aureus ATCC 29213Bacillus subtilis SCSIO BS01Bacillus thuringiensis SCSIO BT01
This compound 1.0 µg/mL2.0 µg/mL1.0 µg/mL
Napyradiomycin B1 0.5 µg/mL1.0 µg/mL0.5 µg/mL
Ampicillin (Control)1.0 µg/mL2.0 µg/mL1.0 µg/mL
Data sourced from Fu et al., 2013.

As the table indicates, the MIC values for Napyradiomycin B1 are consistently lower than those for this compound across all tested bacterial strains, signifying its enhanced potency. In this particular study, this compound's activity was comparable to the control antibiotic, ampicillin.[2]

Experimental Protocols

The antibacterial activities of this compound and B1 were determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Bacterial Inoculum: Pure colonies of the test bacteria are selected from an 18-24 hour agar plate. A suspension of the bacteria is made in a sterile broth medium and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[3] This suspension is then further diluted to the final required inoculum concentration.

  • Preparation of Microtiter Plates: The assay is performed in 96-well microtiter plates.[4][5] A serial two-fold dilution of each napyradiomycin compound is prepared directly in the wells with a suitable broth medium, such as Mueller-Hinton Broth.[5] This creates a gradient of antibiotic concentrations across the plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension.[5] A positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only) are included on each plate. The plates are then incubated at 37°C for 16-20 hours.[4]

  • Determination of MIC: After incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the napyradiomycin that completely inhibits visible growth of the bacteria.[6][7]

Biosynthetic Relationship

This compound and B1 are closely related not just in structure, but also in their biosynthesis. This compound serves as a direct precursor to Napyradiomycin B1. The conversion is a fascinating enzymatic process involving a halogenation-induced cyclization of a geranyl side chain, catalyzed by the vanadium-dependent haloperoxidase (VHPO) enzyme NapH4.[5][7][8] This cyclization transforms the linear monoterpenoid subunit of the A-series into the characteristic 6-membered ring of the B-series napyradiomycins.[2]

Napyradiomycin_Biosynthesis cluster_synthesis Enzymatic Synthesis THN 1,3,6,8-Tetrahydroxynaphthalene Intermediate Early Intermediates THN->Intermediate DMAPP Dimethylallyl Pyrophosphate DMAPP->Intermediate GPP Geranyl Pyrophosphate GPP->Intermediate N_A1 This compound Intermediate->N_A1 Multiple Enzymatic Steps (e.g., NapT8, NapT9, NapH1) N_B1 Napyradiomycin B1 N_A1->N_B1 NapH4 (Halogenation-induced cyclization)

Caption: Biosynthetic conversion of this compound to the more potent Napyradiomycin B1.

References

A Comparative Analysis of the Cytotoxic Effects of Napyradiomycin A1 and Its Brominated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cytotoxic potential of Napyradiomycin A1 and its brominated counterparts reveals nuanced differences in their anti-cancer activity. This guide provides a comparative study of these compounds, presenting key experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

This compound, a chlorinated semi-naphthoquinone, and its brominated analogs are natural products that have garnered significant interest for their diverse biological activities, including antibacterial and cytotoxic properties. This comparative guide focuses on the cytotoxic effects of this compound and its C-3 brominated analog, 3-dechloro-3-bromothis compound, against a panel of human cancer cell lines.

Data Presentation: Cytotoxicity Profile

The cytotoxic activities of this compound and its brominated analog were evaluated against four human cancer cell lines: SF-268 (central nervous system cancer), MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and HepG-2 (liver cancer). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[1][2]

CompoundSF-268MCF-7NCI-H460HepG-2
This compound 10.2 μM8.5 μM12.1 μM15.4 μM
3-dechloro-3-bromothis compound 9.8 μM8.1 μM11.5 μM14.8 μM
Data sourced from Wu et al., 2013.[1][2]

The data indicates that both compounds exhibit moderate cytotoxicity against all tested cell lines. Notably, the brominated analog, 3-dechloro-3-bromothis compound, consistently displays slightly lower IC50 values across all cell lines, suggesting a modest increase in cytotoxic potency compared to this compound. This observation aligns with other studies suggesting that C-3 brominated derivatives of napyradiomycins may possess slightly better cytotoxicities than their chlorinated counterparts.

Experimental Protocols

The cytotoxicity data presented was obtained using the Sulforhodamine B (SRB) assay, a reliable and widely used method for assessing cell viability.

Cell Lines and Culture Conditions:

  • Human cancer cell lines SF-268, MCF-7, NCI-H460, and HepG-2 were used.

  • Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin sulfate.

  • Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.

Sulforhodamine B (SRB) Assay Protocol:

  • Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and its brominated analog for a specified incubation period.

  • Cell Fixation: After incubation, the cells were fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates were washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye was removed by washing with 1% acetic acid.

  • Solubilization: The bound dye was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The optical density was read at 515 nm using a microplate reader.

  • IC50 Determination: The IC50 values were calculated from the dose-response curves.

Mandatory Visualizations

To illustrate the experimental and biological processes, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_srb_assay SRB Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compounds Add this compound & Analogs overnight_incubation->add_compounds incubation Incubate for 48-72h add_compounds->incubation fixation Fix Cells with TCA incubation->fixation staining Stain with SRB fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize Dye washing->solubilization absorbance Measure Absorbance solubilization->absorbance ic50 Calculate IC50 Values absorbance->ic50

Experimental workflow for cytotoxicity assessment using the SRB assay.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase nap This compound or Brominated Analog bcl2 Bcl-2 Family Regulation (Bax/Bcl-2 ratio) nap->bcl2 Induces stress cyto_c Cytochrome c Release bcl2->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Proposed intrinsic pathway of apoptosis induced by napyradiomycins.

Discussion of Signaling Pathways

Studies have indicated that the cytotoxic effects of napyradiomycins are, at least in part, mediated by the induction of apoptosis, or programmed cell death. While the precise molecular targets are still under investigation, the available evidence suggests that these compounds trigger the intrinsic apoptotic pathway.

This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential. This process is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are promoted, while anti-apoptotic members like Bcl-2 are inhibited, leading to an increased Bax/Bcl-2 ratio. This shift in balance results in the release of cytochrome c from the mitochondria into the cytoplasm.

Once in the cytoplasm, cytochrome c binds to Apaf-1, forming a complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3. Caspase-3 is a key executioner of apoptosis, responsible for cleaving various cellular substrates, ultimately leading to the characteristic morphological changes of apoptosis and cell death.

The slightly enhanced cytotoxicity of the brominated analog may be attributed to subtle differences in its ability to interact with key molecular targets within this pathway, although further research is needed to fully elucidate these mechanisms.

References

Validating Novel Compounds Against Vancomycin-Resistant Enterococcus: A Comparative Guide Featuring Napyradiomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of vancomycin-resistant Enterococcus (VRE) presents a formidable challenge in clinical settings, necessitating the urgent discovery and validation of novel antimicrobial agents. This guide provides a comparative framework for evaluating the potential of new compounds, using Napyradiomycin A1 as a case study, against established VRE treatments. We will explore the necessary experimental data, detailed protocols for validation, and a comparative analysis with current therapeutic alternatives.

Introduction to this compound

Napyradiomycins are a class of meroterpenoids known for their antimicrobial properties against a range of Gram-positive bacteria.[1] While specific data on the activity of this compound against VRE is not yet prevalent in public literature, its documented efficacy against other resistant pathogens, such as Staphylococcus aureus, warrants investigation into its potential as an anti-VRE agent.[1] This guide outlines the critical experiments required to validate such a compound and compares its potential profile with existing VRE-active antibiotics.

Comparative Analysis of Anti-VRE Antibiotics

A successful validation of this compound would require its performance to be benchmarked against current VRE treatments. The following table summarizes the key characteristics of several antibiotics currently used or considered for VRE infections.

AntibioticClassMechanism of ActionSpectrum of ActivityReported MIC Range against VRE (μg/mL)
Linezolid OxazolidinoneInhibits protein synthesis by binding to the 50S ribosomal subunit[2][3]Bacteriostatic against VRE[3][4][5]1-4
Daptomycin Cyclic LipopeptideDisrupts bacterial cell membrane function[2]Bactericidal against VRE[4][6][7]1-4[4]
Tigecycline GlycylcyclineInhibits protein synthesis by binding to the 30S ribosomal subunitBacteriostatic against VRE[4][5]0.06-0.5
Quinupristin-Dalfopristin StreptograminInhibits protein synthesis by binding to the 50S ribosomal subunitBacteriostatic against E. faecium (VRE)[2][8]0.5-4
Fosfomycin Phosphonic Acid DerivativeInhibits an early stage of bacterial cell wall synthesisBactericidal against VRE, often used for urinary tract infections[4][9]16-128
Nitrofurantoin NitrofuranInhibits bacterial DNA, RNA, and cell wall synthesisPrimarily used for VRE urinary tract infections[9][10]16-64

Experimental Protocols for Validation

To ascertain the antibacterial efficacy of a novel compound such as this compound against VRE, a standardized set of experiments must be performed.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard and reliable technique for determining the MIC.[11]

Protocol:

  • Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculate each well with a standardized suspension of the VRE strain to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include positive (no antibiotic) and negative (no bacteria) growth controls.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

Protocol:

  • Prepare tubes containing CAMHB with the test compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Inoculate the tubes with a standardized VRE suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control tube without the antibiotic.

  • Incubate all tubes at 35-37°C.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube, perform serial dilutions, and plate on appropriate agar to determine the viable bacterial count (CFU/mL).

  • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Cytotoxicity Assay

It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic index.

Protocol:

  • Seed a 96-well plate with a suitable human cell line (e.g., HEp-2, Vero) at a specific density and allow them to adhere overnight.

  • Expose the cells to a range of concentrations of the test compound.

  • Include a vehicle control (solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • After a specified incubation period (e.g., 24 or 48 hours), assess cell viability using a standard method such as the MTT or LDH assay.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the underlying mechanisms of resistance, the following diagrams are provided.

G Experimental Workflow for Antibacterial Activity Validation cluster_0 Initial Screening cluster_1 Pharmacodynamic Evaluation cluster_2 Safety Assessment cluster_3 Mechanism of Action Studies Start Novel Compound (this compound) MIC MIC Determination (Broth Microdilution) Start->MIC TimeKill Time-Kill Kinetic Assay MIC->TimeKill Cytotoxicity Cytotoxicity Assay (e.g., MTT) TimeKill->Cytotoxicity MoA Further Mechanistic Studies Cytotoxicity->MoA End Candidate for In Vivo Studies MoA->End G Vancomycin Resistance Mechanism in Enterococcus cluster_0 Susceptible Pathway cluster_1 Resistant Pathway (VanA/VanB) UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (ends in D-Ala-D-Ala) Vancomycin Vancomycin UDP_MurNAc_pentapeptide->Vancomycin Binds with high affinity Inhibition Inhibition of Cell Wall Synthesis Vancomycin->Inhibition D_Ala_D_Lac D-Ala-D-Lac UDP_MurNAc_pentapeptide_Lac UDP-MurNAc-pentapeptide (ends in D-Ala-D-Lac) D_Ala_D_Lac->UDP_MurNAc_pentapeptide_Lac Incorporation Vancomycin_Res Vancomycin UDP_MurNAc_pentapeptide_Lac->Vancomycin_Res Binds with low affinity No_Inhibition Continued Cell Wall Synthesis Vancomycin_Res->No_Inhibition

References

A Comparative Analysis of Napyradiomycin A1 and Doxorubicin in Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the apoptotic mechanisms and cytotoxic profiles of Napyradiomycin A1 and the widely-used chemotherapeutic agent, doxorubicin.

This guide provides a comprehensive comparison of this compound and doxorubicin, focusing on their efficacy in inducing apoptosis in cancer cells. The information presented herein is curated from experimental data to assist researchers in understanding the mechanisms of action and to guide future drug development efforts.

Executive Summary

This compound, a halogenated natural product, has demonstrated cytotoxic effects and the ability to induce apoptosis in cancer cells. Doxorubicin, a long-established anthracycline antibiotic, is a cornerstone of many chemotherapy regimens, known to induce apoptosis through multiple mechanisms. This guide delves into a side-by-side comparison of their cytotoxic potencies, the signaling pathways they modulate to trigger programmed cell death, and the experimental methodologies used to evaluate these effects. While doxorubicin's apoptotic pathways are well-documented, the precise molecular cascade initiated by this compound is an area of ongoing investigation.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a biological or biochemical function. The following tables summarize the IC50 values for this compound and doxorubicin in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

CompoundCell LineIC50 (µM)Citation
This compoundHCT-116 (Colon Carcinoma)~1-5 µg/mL[1]
Napyradiomycin CongenersHCT-116 (Colon Carcinoma)4.19 - 16 µg/mL[1]
DoxorubicinHCT-116 (Colon Carcinoma)0.96 ± 0.02[2]
DoxorubicinHCT-116 (Colon Carcinoma)4.18[3]
DoxorubicinMCF-7 (Breast Adenocarcinoma)0.1, 0.5, 1 (doses used)[4]
DoxorubicinVarious Cancer Cell Lines0.00454 - 38.8

Table 1: Comparative IC50 Values of this compound and Doxorubicin in Cancer Cell Lines.

Signaling Pathways of Apoptosis Induction

Doxorubicin-Induced Apoptosis

Doxorubicin employs a multi-pronged approach to induce apoptosis, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its primary mechanisms include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the generation of reactive oxygen species (ROS)[4]. These events trigger a cascade of signaling events, including the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax[2]. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3[4]. Doxorubicin can also induce the expression of Fas ligand, initiating the extrinsic pathway through caspase-8 activation.

doxorubicin_apoptosis_pathway doxorubicin Doxorubicin dna_damage DNA Damage (Intercalation, Topo II Inhibition) doxorubicin->dna_damage ros Reactive Oxygen Species (ROS) doxorubicin->ros fasl FasL Upregulation doxorubicin->fasl p53 p53 Activation dna_damage->p53 ros->p53 bax Bax Upregulation p53->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis caspase8 Caspase-8 Activation fasl->caspase8 caspase8->caspase3

Doxorubicin Apoptotic Signaling
This compound-Induced Apoptosis

Experimental evidence confirms that this compound and its derivatives induce apoptosis in cancer cells, as demonstrated by fluorescence-activated cell sorting (FACS) analysis[5]. However, the specific molecular players and the precise signaling cascade remain to be fully elucidated. It is hypothesized that, like many cytotoxic natural products, this compound may trigger the intrinsic apoptotic pathway. This would likely involve mitochondrial dysfunction, leading to the activation of a caspase cascade. The significant variation in cytotoxicity observed with minor structural changes in napyradiomycin congeners suggests a specific biochemical target, rather than non-specific cellular damage[5].

napyradiomycin_apoptosis_pathway napyradiomycin This compound unknown_target Specific Biochemical Target (Hypothesized) napyradiomycin->unknown_target cellular_stress Cellular Stress unknown_target->cellular_stress mitochondrion Mitochondrion cellular_stress->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase_cascade Caspase Activation cytochrome_c->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Hypothesized this compound Apoptotic Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess apoptosis induction by this compound and doxorubicin.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

mtt_assay_workflow seed_cells Seed cells in 96-well plate treat_cells Treat with This compound or Doxorubicin seed_cells->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate Incubate (3-4 hours) add_mtt->incubate solubilize Add solubilization solution (e.g., DMSO) incubate->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or doxorubicin and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

annexin_v_workflow treat_cells Treat cells with This compound or Doxorubicin harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark (15 min) stain->incubate analyze Analyze by flow cytometry incubate->analyze

Annexin V/PI Staining Workflow

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or doxorubicin for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as caspases and Bcl-2 family members.

Protocol:

  • Protein Extraction: Treat cells with this compound or doxorubicin, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both this compound and doxorubicin are potent inducers of apoptosis in cancer cells. Doxorubicin's mechanisms are well-characterized, involving DNA damage, ROS production, and the activation of both intrinsic and extrinsic apoptotic pathways. This compound also demonstrates significant cytotoxic and pro-apoptotic activity, though its precise molecular mechanism of action requires further investigation. The presented data and protocols provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to draw meaningful comparisons with established chemotherapeutic agents like doxorubicin. Future studies elucidating the specific protein targets and signaling pathways of this compound will be crucial for its potential development as a novel anticancer drug.

References

A Comparative Analysis of Napyradiomycin A1 and Standard Antibiotics Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery and development of novel antimicrobial agents. Napyradiomycin A1, a halogenated napyradiomycin-class natural product isolated from Streptomyces, has demonstrated promising antibacterial activity against several Gram-positive pathogens.[1][2] This guide provides a comparative overview of this compound's performance against standard-of-care antibiotics, supported by available experimental data.

Performance Comparison: Minimum Inhibitory Concentration (MIC)

Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency. The following tables summarize the MIC values for this compound and standard antibiotics against various Gram-positive bacteria. It is important to note that the data for this compound and standard antibiotics are sourced from different studies, and direct head-to-head comparative studies are limited.

Table 1: MIC of this compound Against Gram-Positive Bacteria

Gram-Positive BacteriaStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292131–2[3]
Staphylococcus aureusATCC 25923< 0.78[1]
Bacillus subtilisSCSIO BS011[3]
Bacillus thuringiensisSCSIO BT012[3]

Table 2: MIC of Standard Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
Vancomycin12[4]
Linezolid23[4]
Daptomycin0.50.75[4]

Analysis:

This compound demonstrates potent activity against Staphylococcus aureus and Bacillus species, with MIC values in the low microgram per milliliter range.[3] One study reported that this compound displayed antibacterial activities comparable to the positive control ampicillin, with MIC values of 1–2 μg/mL.[3] Another study showed its potent activity against S. aureus was comparable to cefpirome sulfate (MIC < 0.78 μg/mL).[1] When compared to the MIC90 values of standard antibiotics against MRSA, this compound's activity appears to be in a similar range to vancomycin and linezolid.[4]

Putative Mechanism of Action

While the precise mechanism of action for this compound is not yet fully elucidated, its chemical structure as a semi-naphthoquinone suggests a potential mode of action similar to other quinone-containing antibiotics. These compounds are known to interfere with bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV. This inhibition leads to breaks in the bacterial chromosome and ultimately cell death.

Additionally, some evidence suggests that napyradiomycins may interact with and disrupt the bacterial cell membrane. This dual-action potential, targeting both DNA replication and cell membrane integrity, could contribute to its potent bactericidal effects and potentially lower the likelihood of resistance development.

Below is a diagram illustrating a putative signaling pathway for this compound's antibacterial activity.

Napyradiomycin_A1_Mechanism Napyradiomycin_A1 Napyradiomycin_A1 Bacterial_Cell_Wall Bacterial Cell Wall Napyradiomycin_A1->Bacterial_Cell_Wall Penetrates Cell_Membrane Cell Membrane Napyradiomycin_A1->Cell_Membrane Interacts with Bacterial_Cell_Wall->Cell_Membrane DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Cell_Membrane->DNA_Gyrase_Topo_IV Inhibits Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption DNA_Replication DNA Replication DNA_Gyrase_Topo_IV->DNA_Replication Blocks Chromosome_Fragmentation Chromosome Fragmentation DNA_Replication->Chromosome_Fragmentation Leads to Cell_Death Cell Death Chromosome_Fragmentation->Cell_Death Membrane_Disruption->Cell_Death MIC_Workflow cluster_prep Preparation cluster_assay Assay Colony_Selection Select 3-5 Colonies Suspension Suspend in Saline Colony_Selection->Suspension Standardization Adjust to 0.5 McFarland Suspension->Standardization Dilution Dilute to Final Inoculum Standardization->Dilution Inoculation Inoculate Wells Dilution->Inoculation Plate_Preparation Prepare Antibiotic Dilutions in 96-well Plate Plate_Preparation->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Reading Read Results Visually or with Plate Reader Incubation->Reading Determine_MIC Determine MIC Reading->Determine_MIC Lowest concentration with no growth

References

Navigating Resistance: A Comparative Analysis of Napyradiomycin A1 Cross-Resistance Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Napyradiomycin A1, a halogenated meroterpenoid derived from marine actinomycetes, has demonstrated significant promise as an antibacterial agent, particularly against multidrug-resistant pathogens.[1][2][3] Its activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) positions it as a candidate for further investigation in the ongoing battle against antimicrobial resistance.[2][4][5] This guide provides a comparative analysis of this compound, focusing on its known antibacterial spectrum and potential for cross-resistance with other established antibiotics, supported by available data and detailed experimental protocols for future studies.

Comparative Antibacterial Activity

While direct cross-resistance studies involving this compound are not extensively available in the current body of scientific literature, its potent in vitro activity against a range of Gram-positive bacteria, including clinically important resistant strains, has been documented. The minimum inhibitory concentrations (MICs) of this compound and its analogs against various bacterial strains provide a baseline for comparison with other antibiotics.

PathogenStrainThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)Cefpirome Sulfate MIC (µg/mL)
Staphylococcus aureusATCC 292131–2[6]1–2[6]< 0.78[7]
Staphylococcus aureus(Methicillin-Resistant)1-3[8]--
Bacillus subtilisATCC 66331–2[6]--
Streptococcus suis----
Escherichia coliATCC 25922No activity[6]--

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and other antibiotics against select bacterial strains. Data for this compound indicates its potent activity against Gram-positive bacteria, comparable to ampicillin in some cases.[6] Notably, it exhibits significant activity against MRSA.[8] Like many antibiotics targeting Gram-positive bacteria, it shows no activity against the Gram-negative E. coli.[6]

Understanding the Mechanism: A Key to Predicting Cross-Resistance

The precise mechanism of action for this compound is not fully elucidated; however, studies suggest that it modulates cell permeability.[9] This mode of action is critical in understanding its potential for cross-resistance. Alterations in the bacterial cell envelope, such as changes in membrane composition or the overexpression of efflux pumps, are common mechanisms of resistance that can confer resistance to multiple classes of antibiotics.

If this compound's activity is indeed dependent on its ability to disrupt or traverse the cell membrane, it is plausible that bacteria developing resistance to it through membrane modifications could also exhibit decreased susceptibility to other antibiotics that share a similar pathway of entry or are substrates of the same efflux pumps.

Experimental Protocols for Cross-Resistance Studies

To definitively assess the cross-resistance profile of this compound, structured experimental studies are required. The following protocols outline a standard methodology for such an investigation.

Generation of this compound-Resistant Mutants
  • Objective: To select for bacterial strains with reduced susceptibility to this compound.

  • Method:

    • Prepare a series of agar plates containing increasing concentrations of this compound, typically ranging from the MIC to several multiples of the MIC for the susceptible parent strain (e.g., S. aureus ATCC 29213).

    • Inoculate the plates with a high-density culture of the parent strain (~10⁸ CFU/mL).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

    • Isolate colonies that grow on plates with the highest concentrations of this compound.

    • Subculture these colonies in antibiotic-free media and then re-test their MIC for this compound to confirm the stability of the resistant phenotype.

Susceptibility Testing of Resistant Mutants
  • Objective: To determine the susceptibility of this compound-resistant mutants to a panel of other known antibiotics.

  • Method:

    • Perform broth microdilution or agar dilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Test the this compound-resistant mutants and the parent strain against a panel of antibiotics representing different classes, such as:

      • β-lactams: Penicillin, Oxacillin, Ceftriaxone

      • Glycopeptides: Vancomycin

      • Aminoglycosides: Gentamicin

      • Macrolides: Erythromycin

      • Quinolones: Ciprofloxacin

      • Tetracyclines: Tetracycline

    • Determine the MIC for each antibiotic against all tested strains.

    • A significant increase (typically ≥4-fold) in the MIC for a given antibiotic in the resistant mutant compared to the parent strain indicates cross-resistance. A significant decrease suggests collateral sensitivity.

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental process and potential resistance pathways, the following diagrams are provided.

experimental_workflow cluster_0 Generation of Resistant Mutants cluster_1 Susceptibility Testing cluster_2 Outcome parent_strain Parent Bacterial Strain (e.g., S. aureus) exposure Exposure to increasing concentrations of This compound parent_strain->exposure selection Selection of resistant colonies exposure->selection confirmation Confirmation of stable resistance selection->confirmation resistant_mutant This compound Resistant Mutant confirmation->resistant_mutant mic_determination MIC Determination (Broth Microdilution) resistant_mutant->mic_determination antibiotic_panel Panel of known antibiotics antibiotic_panel->mic_determination data_analysis Comparison of MICs (Resistant vs. Parent) mic_determination->data_analysis cross_resistance Cross-Resistance data_analysis->cross_resistance no_change No Change data_analysis->no_change collateral_sensitivity Collateral Sensitivity data_analysis->collateral_sensitivity

Figure 1: Experimental workflow for a cross-resistance study of this compound.

resistance_mechanism cluster_0 Bacterial Cell cell_membrane Cell Membrane target_site Intracellular Target cell_membrane->target_site efflux_pump Efflux Pump napyradiomycin This compound efflux_pump->napyradiomycin Expels other_antibiotic Other Antibiotic efflux_pump->other_antibiotic Expels napyradiomycin->cell_membrane Permeates other_antibiotic->cell_membrane mutation Mutation/ Upregulation mutation->efflux_pump Upregulates

Figure 2: Potential mechanism of cross-resistance involving an efflux pump.

Conclusion and Future Directions

This compound holds considerable potential as a novel antibacterial agent, particularly in the context of rising antibiotic resistance. While its efficacy against resistant strains is promising, a thorough understanding of its cross-resistance profile is paramount for its strategic development and clinical application. The lack of direct experimental data highlights a critical knowledge gap that needs to be addressed through dedicated studies following the protocols outlined in this guide. Future research should focus on generating this compound-resistant mutants and comprehensively evaluating their susceptibility to a broad range of antibiotics. Furthermore, elucidating the specific molecular mechanisms of resistance to this compound will provide invaluable insights into potential cross-resistance patterns and guide the development of next-generation derivatives that can circumvent these mechanisms.

References

Comparative analysis of the antiviral efficacy of Napyradiomycin A1 and ribavirin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antiviral efficacy of Napyradiomycin A1 and the well-established broad-spectrum antiviral drug, ribavirin. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in the objective assessment of these two compounds.

Executive Summary

This guide presents a side-by-side comparison of this compound and ribavirin, focusing on their demonstrated antiviral activities. Ribavirin is a synthetic nucleoside analog with proven efficacy against a wide range of RNA and DNA viruses.[1] Its antiviral activity is attributed to multiple mechanisms, including the inhibition of inosine monophosphate dehydrogenase (IMPDH), induction of lethal mutagenesis in viral genomes, and direct inhibition of viral polymerases.[2][3] In contrast, this compound, a natural product isolated from Streptomyces, has more recently been investigated for its antiviral properties.[4] Current published data on the antiviral spectrum of this compound is limited, with demonstrated efficacy primarily against Pseudorabies virus (PRV).[4] This comparison, therefore, highlights the broad-spectrum nature of ribavirin against the currently narrow, though potent, reported activity of this compound. Further research is warranted to explore the full antiviral potential of this compound against a wider array of viruses.

Data Presentation: Quantitative Efficacy and Cytotoxicity

The following table summarizes the available quantitative data for this compound and ribavirin, including their 50% effective concentration (EC50 or IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI). The SI (CC50/EC50) is a critical measure of a compound's therapeutic window, with higher values indicating greater selectivity for viral targets over host cells.

CompoundVirusCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound Pseudorabies virus (PRV)Marc-1452.2085.782.62[4]
Ribavirin Pseudorabies virus (PRV)Marc-14558.032>58.032>1[4]
Ribavirin SARS-CoV (FFM1)Caco-27.3 (µg/mL)>50 (µg/mL)>6.8[5]
Ribavirin SARS-CoV (FFM1)CL-142.2 (µg/mL)>50 (µg/mL)>22.7[5]
Ribavirin SARS-CoV (FFM1)PK-159.4 (µg/mL)>50 (µg/mL)>5.3[5]
Ribavirin Influenza A (H1N1, H3N2, H5N1) & B virusesMDCK0.6 - 5.5 (µg/mL)560 (µg/mL)>101.8[6]
Ribavirin Respiratory Syncytial Virus (RSV)HEp-2~40~75~1.88[7]
Ribavirin Parainfluenza, Mumps, Measles virusesVarious8.6 - 67 (µg/mL)>100 (µg/mL)>1.5[8]
Ribavirin Flaviviruses (YFV 17D)Vero12.3 (µg/mL)>100 (µg/mL)>8.1[9]
Ribavirin Paramyxoviruses (hPIV3)Vero9.4 (µg/mL)>100 (µg/mL)>10.6[9]

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro assays. Below are detailed methodologies for key experiments commonly employed in the evaluation of antiviral compounds.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to host cells, providing the CC50 value.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, Marc-145) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or ribavirin) in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Efficacy Assay (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

  • Cell Monolayer Preparation: Seed a susceptible cell line in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and incubate for 1 hour to allow for viral attachment.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Antiviral Efficacy Assay (Viral Yield Reduction Assay)

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

  • Infection and Treatment: Infect a confluent monolayer of susceptible cells with the virus at a specific multiplicity of infection (MOI). After an adsorption period, wash the cells and add fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the infected and treated cells for a full viral replication cycle (e.g., 24-72 hours).

  • Virus Harvest: Collect the cell culture supernatant (and/or cell lysate) containing the progeny virus.

  • Virus Titration: Determine the titer of the harvested virus using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Data Analysis: The reduction in viral titer in the presence of the compound is compared to the untreated virus control. The EC50 is the concentration of the compound that reduces the viral yield by 50%.

Visualizations

General Antiviral Testing Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of antiviral compounds.

Antiviral_Testing_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cytotoxicity_Assay Antiviral_Assay Antiviral Efficacy Assay (e.g., Plaque Reduction) Compound_Prep->Antiviral_Assay Cell_Culture Host Cell Culture Cell_Culture->Cytotoxicity_Assay Cell_Culture->Antiviral_Assay CC50 Determine CC50 Cytotoxicity_Assay->CC50 EC50 Determine EC50 Antiviral_Assay->EC50 SI Calculate Selectivity Index (SI) CC50->SI EC50->SI

Caption: General workflow for in vitro antiviral drug screening.

Proposed Mechanisms of Action for Ribavirin

This diagram illustrates the multifaceted mechanisms by which ribavirin exerts its antiviral effects.

Ribavirin_Mechanism cluster_host Host Cell cluster_virus Virus Ribavirin Ribavirin IMPDH IMPDH Inhibition Ribavirin->IMPDH Immunomodulation Immunomodulation (Th1/Th2 Shift) Ribavirin->Immunomodulation Polymerase_Inhibition Viral Polymerase Inhibition Ribavirin->Polymerase_Inhibition Lethal_Mutagenesis Lethal Mutagenesis (Error Catastrophe) Ribavirin->Lethal_Mutagenesis GTP_depletion GTP Pool Depletion IMPDH->GTP_depletion GTP_depletion->Polymerase_Inhibition Reduces Substrate

Caption: Multiple proposed antiviral mechanisms of ribavirin.

Viral Life Cycle and Potential Drug Targets

This diagram outlines the key stages of a generic viral life cycle, indicating potential points of intervention for antiviral drugs.

Viral_Lifecycle cluster_targets Potential Drug Targets Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating T1 Entry Inhibitors Attachment->T1 Replication 3. Genome Replication Uncoating->Replication T2 Uncoating Inhibitors Uncoating->T2 Synthesis 4. Protein Synthesis Replication->Synthesis T3 Polymerase Inhibitors Replication->T3 Assembly 5. Assembly Synthesis->Assembly T4 Protease Inhibitors Synthesis->T4 Release 6. Release Assembly->Release T5 Assembly Inhibitors Assembly->T5 T6 Release Inhibitors Release->T6

Caption: Key stages of the viral life cycle as potential antiviral targets.

References

Target Validation of Napyradiomycin A1 in Staphylococcus aureus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to public health, necessitating the discovery and development of novel antimicrobial agents.[1][2] Napyradiomycin A1, a member of the napyradiomycin class of meroterpenoids, has demonstrated promising anti-staphylococcal activity.[3][4] This guide provides a comparative analysis of this compound's performance against S. aureus, supported by experimental data, and contextualizes its potential within the broader landscape of anti-MRSA therapeutics.

Performance Comparison: this compound and Alternatives

This compound and its derivatives have shown potent activity against various strains of S. aureus, including clinically relevant MRSA isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected napyradiomycins and comparator antibiotics against S. aureus.

CompoundS. aureus Strain(s)MIC Range (µg/mL)Reference(s)
This compound ATCC 29213, MRSA1 - 3[5]
Napyradiomycin A80915A CA-MRSA, HA-MRSA1 - 3[6]
Napyradiomycin A80915B CA-MRSA, HA-MRSA1 - 3[6]
Vancomycin MRSA1 - 2[7]
Linezolid MRSA1 - 4[2][7]
Daptomycin MRSA0.25 - 1[2][7]

CA-MRSA: Community-Associated Methicillin-Resistant S. aureus HA-MRSA: Hospital-Associated Methicillin-Resistant S. aureus

Mechanism of Action: Inhibition of Macromolecular Biosynthesis

Studies have indicated that napyradiomycins exert their antibacterial effect by inhibiting essential macromolecular biosynthesis pathways in bacteria, including the synthesis of proteins, RNA, DNA, and the cell wall.[6] However, the precise molecular target of this compound within these pathways in S. aureus is yet to be fully elucidated.

macromolecular_synthesis_inhibition cluster_s_aureus Staphylococcus aureus Napyradiomycin_A1 This compound DNA_Replication DNA Replication Napyradiomycin_A1->DNA_Replication Inhibits Transcription Transcription (RNA Synthesis) Napyradiomycin_A1->Transcription Inhibits Translation Translation (Protein Synthesis) Napyradiomycin_A1->Translation Inhibits Cell_Wall_Synthesis Cell Wall Synthesis Napyradiomycin_A1->Cell_Wall_Synthesis Inhibits Napyradiomycin_A1_Biosynthesis cluster_precursors Precursors cluster_enzymes Enzymes THN 1,3,6,8-Tetrahydroxynaphthalene Intermediate1 Prenylated Intermediate THN->Intermediate1 NapT9 DMAPP Dimethylallyl pyrophosphate Intermediate2 Chlorinated Intermediate DMAPP->Intermediate2 NapT8 GPP Geranyl pyrophosphate GPP->Intermediate1 NapT8 NapT8 (Prenyltransferase) NapT9 NapT9 (Prenyltransferase) NapH1 NapH1 (Haloperoxidase) NapH3 NapH3 (Haloperoxidase) NapH4 NapH4 (Haloperoxidase) Intermediate1->Intermediate2 NapH1 Napyradiomycin_A1_final This compound Intermediate2->Napyradiomycin_A1_final NapH3, NapH4

References

Safety Operating Guide

Proper Disposal of Napyradiomycin A1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Napyradiomycin A1, a bioactive compound with antibacterial properties, is crucial for maintaining laboratory safety and environmental protection. Due to a lack of specific degradation data, a conservative approach, treating it as hazardous chemical waste, is recommended. This guide provides procedural, step-by-step guidance for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols.

Data Presentation: this compound Safety Profile

PropertyValueSource
CAS Number 103106-24-7--INVALID-LINK--
Molecular Formula C₂₅H₃₀Cl₂O₅--INVALID-LINK--
GHS Classification Not classified as hazardousSafety Data Sheet
Disposal Recommendation Treat as hazardous chemical wasteGeneral Laboratory Guidelines

Experimental Protocols: Waste Management and Disposal

Given the absence of specific thermal degradation data for this compound, the following protocol outlines the recommended best practices for its disposal, prioritizing safety and environmental responsibility.

Materials Required:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

  • Designated hazardous waste container, clearly labeled

  • Chemical fume hood

  • Spill kit for bioactive compounds

Procedure for Disposal of this compound Waste:

  • Segregation of Waste:

    • Isolate all waste materials containing this compound, including stock solutions, contaminated media, and consumables (e.g., pipette tips, gloves).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment of Liquid Waste:

    • Collect all liquid waste containing this compound, such as unused stock solutions and contaminated culture media, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled "Hazardous Waste: this compound" and include the concentration and date.

  • Containment of Solid Waste:

    • Place all solid waste contaminated with this compound, such as used vials, contaminated gloves, and bench paper, into a designated, sealable waste bag or container.

    • This container should also be clearly labeled as "Hazardous Waste: this compound."

  • Storage:

    • Store the hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from general laboratory traffic.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and handover. The primary method of disposal for this type of waste is typically incineration by a licensed hazardous waste management company.

Note: Autoclaving is not recommended as a primary disposal method without specific data confirming the thermal decomposition of this compound. In the absence of this data, incineration remains the safest and most effective disposal route.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Disposal Start Generation of this compound Waste (Solid or Liquid) Segregate Segregate Waste at Point of Generation Start->Segregate Liquid_Container Collect Liquid Waste in Labeled Hazardous Waste Container Segregate->Liquid_Container Solid_Container Collect Solid Waste in Labeled Hazardous Waste Bag/Container Segregate->Solid_Container Store Store in Designated Satellite Accumulation Area Liquid_Container->Store Solid_Container->Store EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS Incineration Dispose via Hazardous Waste Incineration EHS->Incineration

Essential Safety and Operational Guide for Handling Napyradiomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Napyradiomycin A1. Given that the hazards of this compound are not fully characterized, a precautionary approach is paramount. All procedures should be conducted under the assumption that the substance is hazardous.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Equipment Specification Purpose Source
Hand Protection Nitrile or Neoprene gloves are recommended for incidental contact.[3][4] For extended contact or handling of highly concentrated solutions, consider double-gloving or using gloves with a higher level of chemical resistance.[3][5] Always inspect gloves for tears or degradation before use.[6]To prevent skin contact with the compound.[General Laboratory Safety Guidelines]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1][7] Chemical splash goggles should be worn when there is a risk of splashing.[7][8]To protect the eyes from splashes and aerosols.[General Laboratory Safety Guidelines]
Body Protection A standard laboratory coat should be worn at all times.[1][7] Consider a flame-resistant lab coat if working with flammable solvents.To protect skin and clothing from contamination.[General Laboratory Safety Guidelines]
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation.[9] However, if there is a potential for aerosol generation or if working with a powder outside of a certified chemical fume hood, a fit-tested N95 or higher respirator is recommended.To prevent inhalation of aerosols or fine particles.[General Laboratory Safety Guidelines]

Handling and Storage

  • Engineering Controls : Handle this compound in a well-ventilated area. A certified chemical fume hood is recommended, especially when working with powders or volatile solutions.[1]

  • Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials.[1] Keep containers tightly closed when not in use.

  • Hygiene : Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Spill Response Plan

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination. The following workflow outlines the necessary steps for handling a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Cleanup_Procedure Cleanup cluster_Final_Steps Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Assess Assess the spill (size, nature of spill) Evacuate->Assess PPE Don appropriate PPE Assess->PPE Minor Spill (manageable by lab personnel) Call_EHS Contact Emergency Personnel (EHS) Assess->Call_EHS Major Spill (large volume, highly volatile) Contain Contain the spill (use absorbent material) PPE->Contain Neutralize Neutralize (if applicable) and absorb Contain->Neutralize Collect Collect contaminated material Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste in a labeled, sealed container Decontaminate->Dispose Report Report the incident to supervisor Dispose->Report

Caption: Workflow for handling a chemical spill in the laboratory.

Experimental Protocol for Spill Cleanup:

  • Notification and Evacuation : Immediately alert colleagues in the vicinity of the spill. If the spill is large or involves volatile substances, evacuate the area and inform your supervisor.[10]

  • Assess the Hazard : Determine the extent of the spill and the nature of the spilled material (solid or liquid).

  • Personal Protective Equipment : Before approaching the spill, don the appropriate PPE as outlined in the table above.[10]

  • Containment :

    • For Liquid Spills : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent.[9] Start from the outside of the spill and work inwards to prevent spreading.[11]

    • For Solid Spills : Carefully scoop or sweep the material, avoiding the generation of dust.[9] If necessary, lightly moisten the material with a suitable solvent to minimize dust.

  • Cleanup :

    • Once the liquid is absorbed, use a scoop or other appropriate tools to collect the material and place it into a designated, labeled waste container.[12]

    • For solid spills, place the collected material directly into the waste container.

  • Decontamination : Clean the spill area with a suitable solvent or detergent and water.[11] Wipe the area dry with paper towels.

  • Disposal : All contaminated materials, including absorbent pads, gloves, and paper towels, must be placed in a sealed, labeled hazardous waste container.[12]

Disposal Plan

As this compound is not classified as a hazardous substance according to the provided Safety Data Sheet, its disposal may fall under non-hazardous waste regulations.[9] However, it is crucial to adhere to local and institutional guidelines for chemical waste disposal.

  • Waste Characterization : Even if a substance is not officially classified as hazardous, it is prudent to treat it as chemical waste.

  • Containerization : Collect all waste containing this compound (solid and liquid) in a clearly labeled, sealed container. The label should include the chemical name and any known hazards.[13]

  • Disposal Route : Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[14][15] Contact your EHS office for specific disposal instructions.[15]

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.